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  • Product: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
  • CAS: 1006458-61-2

Core Science & Biosynthesis

Exploratory

Technical Assessment: 3-Carbamoyl-1H-Pyrazole-1-Propanoic Acid

This guide serves as a definitive technical assessment of 3-carbamoyl-1H-pyrazole-1-propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1] It is structured to provide actionable data for synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical assessment of 3-carbamoyl-1H-pyrazole-1-propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1] It is structured to provide actionable data for synthesis, characterization, and quality control, addressing the specific challenges of regioselectivity inherent to pyrazole chemistry.

Physicochemical Properties, Synthesis, and Analytical Characterization[1]

Executive Summary & Core Identity

3-carbamoyl-1H-pyrazole-1-propanoic acid is a functionalized pyrazole derivative used primarily as a scaffold in the development of kinase inhibitors (e.g., IRAK4, LRRK2) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural dual-functionality—possessing both a polar amide region and a carboxylic acid tail—makes it a versatile linker for fragment-based drug design (FBDD).[1]

Chemical Identity Table
PropertySpecification
Chemical Name 3-carbamoyl-1H-pyrazole-1-propanoic acid
Systematic Name 3-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid
CAS Number 1006458-61-2
Molecular Formula C₇H₉N₃O₃
Molecular Weight 183.16 g/mol
Exact Mass 183.0644
Isomeric Impurity 3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1019007-17-0)

Physicochemical Profile

Understanding the physical behavior of this molecule is prerequisite to successful formulation and synthesis. The compound exhibits amphoteric character due to the presence of both a weakly basic pyrazole/amide system and an acidic carboxyl group.

ParameterValue / DescriptionContext for Development
Physical State White to off-white crystalline solidHygroscopic nature requires storage under desiccant.[1]
Solubility DMSO (>50 mg/mL), Methanol, Water (pH dependent)High aqueous solubility at pH > 7.0 due to carboxylate formation.
pKa (Acid) 3.8 – 4.2 (Predicted)Corresponds to the propanoic acid moiety.
pKa (Base) ~1.5 (Pyrazole N)Very weak base; protonation occurs only under highly acidic conditions.
LogP -0.54 (Predicted)Hydrophilic; likely requires reverse-phase chromatography with high aqueous content for retention.[1]

Synthetic Methodology: The Regioselectivity Challenge

The primary challenge in synthesizing 3-carbamoyl-1H-pyrazole-1-propanoic acid is controlling N-alkylation regioselectivity .[1] The pyrazole ring has two nucleophilic nitrogens (N1 and N2). Alkylation can occur at either, leading to a mixture of the desired 1,3-isomer and the undesired 1,5-isomer.

Recommended Route: Michael Addition

The most robust protocol utilizes a Michael addition of 1H-pyrazole-3-carboxamide to an acrylate ester, followed by hydrolysis.[1] This method generally favors the sterically less hindered 1,3-isomer (thermodynamic product) compared to direct alkylation with alkyl halides.

Step-by-Step Protocol

Phase 1: Michael Addition (Ester Formation)

  • Reagents: Suspend 1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) as a base catalyst.

  • Reactant: Dropwise add Methyl Acrylate (1.2 eq) at room temperature.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

  • Workup: Evaporate solvent. The intermediate, Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate, is often an oil or low-melting solid.[1]

Phase 2: Hydrolysis (Acid Generation)

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1).

  • Base: Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 2 hours.

  • Acidification: Cool to 0°C and acidify to pH 3.0 using 1N HCl.

  • Isolation: The product precipitates. Filter, wash with cold water, and dry under vacuum.

Synthesis Pathway Diagram

The following diagram illustrates the reaction flow and the critical branching point for isomeric impurities.

SynthesisPathway Start 1H-Pyrazole-3-carboxamide (Starting Material) Intermediate Intermediate Ester (Methyl 3-(3-carbamoyl...)) Start->Intermediate Michael Addition (Thermodynamic Control) Impurity IMPURITY: 1,5-Isomer (Steric Clash) Start->Impurity Kinetic Control (Minor Pathway) Reagent Methyl Acrylate + DBU (Cat.) Reagent->Intermediate Hydrolysis LiOH / THF / H2O Hydrolysis Product TARGET: 3-carbamoyl-1H-pyrazole- 1-propanoic acid Intermediate->Product Acidification (pH 3.0) Hydrolysis->Product

Figure 1: Synthetic pathway utilizing Michael addition to maximize regioselectivity toward the 1,3-isomer.

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on proving identity beyond doubt. For pyrazoles, Mass Spectrometry is insufficient alone because the 1,3- and 1,5-isomers have identical molecular weights (183.16). NMR is the gold standard for validation.

Nuclear Magnetic Resonance (NMR) Strategy

To confirm the structure is the 3-carbamoyl (and not 5-carbamoyl) isomer, you must observe the Nuclear Overhauser Effect (NOE).

  • 1,3-Isomer (Target): The N1-methylene protons (from the propanoic chain) are spatially distant from the amide protons at C3. There should be NO strong NOE signal between the chain and the amide. However, a strong NOE is observed between the N1-methylene and the C5-proton of the ring.[1]

  • 1,5-Isomer (Impurity): The N1-methylene protons are spatially close to the C5-substituent (which would be the amide in this case).

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

  • δ 12.1 ppm (s, 1H): Carboxylic acid -OH.

  • δ 7.8 ppm (d, 1H): Pyrazole C5-H (Coupled to C4).

  • δ 7.4 ppm (br s, 1H): Amide N-H.

  • δ 7.0 ppm (br s, 1H): Amide N-H.

  • δ 6.6 ppm (d, 1H): Pyrazole C4-H.

  • δ 4.3 ppm (t, 2H): N-CH₂ (Propanoic chain).

  • δ 2.8 ppm (t, 2H): CH₂-COOH.

HPLC Method for Purity Assessment

Due to the polar nature of the compound (LogP -0.54), standard C18 gradients may cause early elution. Use an "AQ" (Aqua) compatible column or ion-pairing.

ParameterCondition
Column C18 Polar Embedded (e.g., Waters Atlantis T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide) and 254 nm (Aromatic)
Gradient 0-2 min: 5% B (Isocratic hold for retention) 2-10 min: 5% -> 60% B 10-12 min: 95% B (Wash)
Analytical Logic Flow

The following decision tree ensures the material meets the rigorous standards required for drug development.

AnalyticalLogic Sample Crude Sample Isolated Solid LCMS LC-MS Analysis Target: [M+H]+ = 184.17 Sample->LCMS MassCheck Mass Confirmed? LCMS->MassCheck NMR 1H NMR (DMSO-d6) Check Region 6.5-8.0 ppm MassCheck->NMR Yes Fail REJECT Wrong Isomer / Impure MassCheck->Fail No RegioCheck NOE Analysis N1-CH2 <-> C5-H interaction? NMR->RegioCheck Pass VALIDATED 3-Carbamoyl Isomer RegioCheck->Pass Strong NOE (Confirming C5 is H) RegioCheck->Fail No NOE / Amide NOE (Confirming C5 is Amide)

Figure 2: Analytical validation workflow emphasizing the differentiation of regioisomers via NMR.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 146676945. Retrieved October 26, 2025, from [Link]

  • Inami, H., et al. (2023).[2][3] Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117302.[3] [Link]

Sources

Foundational

An In-depth Technical Guide to Bioactive Pyrazole-3-Carboxamide Derivatives

Introduction: The Pyrazole-3-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-3-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and agrochemical science.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile framework for interacting with a multitude of biological targets. When functionalized with a carboxamide group at the 3-position, the resulting pyrazole-3-carboxamide core becomes a powerhouse for generating compounds with a remarkably broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

This guide offers a comprehensive exploration of key classes of bioactive pyrazole-3-carboxamide derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, delve into the molecular mechanisms of action, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary to navigate and innovate within this fertile chemical space.

Part 1: Pyrazole-3-Carboxamides in Oncology: From Kinase Inhibition to DNA Interaction

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The pyrazole-3-carboxamide scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, forming the basis of several targeted therapies.

Mechanism I: Competitive Kinase Inhibition

A primary mechanism of action for many anticancer pyrazole-3-carboxamides is the competitive inhibition of ATP binding at the kinase hinge region.[7] The pyrazole core often forms critical hydrogen bonds with the kinase's hinge region, while the carboxamide linker provides a vector for introducing diverse substituents that can probe deeper into the ATP-binding pocket, conferring both potency and selectivity.[7][8]

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are a major driver of Acute Myeloid Leukemia (AML). Several pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors.[9][10] By modifying the structure of existing inhibitors, researchers have achieved compounds with picomolar potency (IC50: 0.089 nM) against FLT3.[9][10] These compounds often exhibit dual activity against Cyclin-Dependent Kinases (CDKs), which can provide a synergistic anti-proliferative effect.[9][10]

  • REarranged during Transfection (RET) Kinase: Constitutive activation of RET kinase is oncogenic in various cancers. Systematic exploration of substituents on the pyrazole ring has led to the identification of potent RET inhibitors.[11] Studies have shown that a 5-cyclopropylisoxazol-3-yl group at the C3 position and a carboxamide linker at the C5 position are favorable for high-potency RET inhibition.[11]

  • Cyclin-Dependent Kinases (CDKs): The pyrazole moiety is integral to inhibitors targeting CDKs, including the understudied PCTAIRE family member CDK16.[8] The scaffold's ability to be systematically modified allows for the fine-tuning of selectivity profiles across the CDK family.[8]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FLT3, RET) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor Pyrazole-3-Carboxamide Inhibitor Inhibitor->Receptor Inhibitor->AKT Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Targeted inhibition of oncogenic kinase signaling pathways by pyrazole-3-carboxamide derivatives.

Quantitative Data: Kinase Inhibitory Potency

The table below summarizes the in vitro potency of representative pyrazole-3-carboxamide derivatives against key oncogenic kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCellular IC50 (nM)Reference(s)
8t FLT30.089MV4-11 (AML)1.22[9][10]
CDK20.719--[9][10]
CDK40.770--[9][10]
15l RET (wt)44Ba/F3-RET (wt)100[11]
RET (V804M)252Ba/F3-RET (V804M)320[11]
pym-5 Multiple KinasesWeak InhibitionHCT116, HepG2Significant Inhibition[12]
Mechanism II: DNA Binding and Cleavage

While kinase inhibition is a dominant theme, some pyrazole-3-carboxamides exert their anticancer effects through direct interaction with nucleic acids.[12] This represents an important, sometimes "off-target," mechanism that can contribute to the overall pharmacological profile.[12][13]

Certain derivatives have been shown to bind to the minor groove of DNA, altering its conformation.[12][13] This interaction can be strong enough to displace intercalating agents like ethidium bromide and can even lead to the cleavage of supercoiled plasmid DNA, a hallmark of DNA-damaging agents.[13] For example, compound pym-5 demonstrated a high DNA-binding affinity (K = 1.06 x 10⁵ M⁻¹) and was capable of cleaving pBR322 plasmid DNA.[12][13]

Experimental Protocol: Plasmid DNA Cleavage Assay

This protocol provides a framework for assessing the ability of a pyrazole-3-carboxamide derivative to induce DNA strand breaks.

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine 10 µL of Tris-HCl buffer (50 mM, pH 7.4), 2 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and 2 µL of the test compound solution (at various concentrations in DMSO).

  • Incubation: Gently mix the components and incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). Include a negative control (DMSO vehicle) and a positive control (known DNA-damaging agent).

  • Quenching and Loading: Stop the reaction by adding 4 µL of loading buffer (containing bromophenol blue and glycerol).

  • Agarose Gel Electrophoresis: Load the entire mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Separation and Visualization: Run the gel in TBE buffer at a constant voltage (e.g., 80V) until the dye front has migrated sufficiently. Visualize the DNA bands under UV transillumination.

  • Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular (Form II) and linear (Form III, slowest migrating) DNA. An increase in Forms II and III in the presence of the compound indicates DNA cleavage activity.[13]

Part 2: Pyrazole-3-Carboxamides in Agrochemicals: Potent Fungicides Targeting Fungal Respiration

Pyrazole carboxamides have revolutionized crop protection, providing a powerful class of fungicides with broad-spectrum activity against plant pathogens.[14] Their success is rooted in a highly specific and effective mechanism of action.

Core Mechanism: Succinate Dehydrogenase Inhibition (SDHI)

The primary target for fungicidal pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[14][15]

These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[14] This disruption has catastrophic consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain halts aerobic respiration, drastically reducing the production of ATP, the cell's main energy source.[14]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, causing oxidative stress to cellular components.[14]

  • Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[14][15]

This targeted attack on a vital metabolic process leads to the cessation of fungal growth and eventual cell death.[14] Molecular docking studies have confirmed that these compounds fit snugly within a cavity composed of SDH subunits B, C, and D.[16]

Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate C2 Complex II (SDH) Succinate->C2 e- Fumarate Fumarate C1 Complex I Q Ubiquinone (Q) C1->Q e- C2->Fumarate C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP SDHI Pyrazole Carboxamide SDHI SDHI->C2 INHIBITION

Caption: Mechanism of SDHI fungicides, which block the electron transport chain at Complex II (SDH).

Quantitative Data: In Vitro Antifungal Activity

The table below presents the efficacy of representative pyrazole-3-carboxamide fungicides against common plant pathogens.

Compound IDTarget FungiEC50 (µg/mL)Reference(s)
7ai Rhizoctonia solani0.37[17]
SCU2028 Rhizoctonia solani0.022[15][18]
9c-7 Rhizoctonia solani0.013[16]
Rhizoctonia cerealis1.608[16]
Sclerotinia sclerotiorum1.874[16]
7c Rhizoctonia solani11.6 (µmol/L)
7h Botrytis cinerea21.3 (µmol/L)
Experimental Protocol: Mycelium Growth Inhibition Assay

This method is a standard in vitro technique to determine the efficacy of a fungicide.[17]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., acetone or DMSO), to the molten PDA to achieve the desired final concentrations. Pour the amended media into sterile Petri dishes. A solvent-only plate serves as the control.

  • Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Seal the plates and incubate them in the dark at an appropriate temperature for the fungus (e.g., 25-28°C).

  • Measurement: After the fungal colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colonies on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC50 value (the concentration that causes 50% inhibition).

Part 3: Pyrazole-3-Carboxamides as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole-3-carboxamides have emerged as a promising scaffold for developing agents active against bacteria and mycobacteria.[19][20]

Antibacterial and Antitubercular Activity

Derivatives of this class have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, including multi-drug resistant strains like MRSA) and Gram-negative bacteria (E. coli, P. aeruginosa).[3][19][20] Furthermore, significant activity has been reported against Mycobacterium tuberculosis, the causative agent of tuberculosis.[19][20]

  • Mechanism of Action: While diverse, one identified mechanism for antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[19] Molecular modeling suggests that these compounds bind effectively to the enzyme's active site.[19] For antitubercular activity, targets such as pantothenate synthetase have been proposed.[6]

  • Structure-Activity Relationship (SAR): The introduction of urea or thiourea moieties at the carboxamide nitrogen has been a successful strategy.[19] Specific substitutions on the aryl rings, such as dichlorophenyl and difluorophenyl groups, have been shown to confer potent activity against S. aureus and M. tuberculosis, respectively.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound IDTarget OrganismMIC (µg/mL)Reference(s)
7a S. aureus (incl. MRSA, VRSA)0.25[19]
7j M. tuberculosis H37Rv1.0[19]
5e M. tuberculosis H37Rv3.12[20]
5i S. aureus3.12[20]
5i B. subtilis6.25[20]
5m E. coli6.25[20]
5m P. aeruginosa6.25[20]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. A viability indicator like resazurin can be added to aid visualization.

Part 4: General Synthetic Methodologies

The synthesis of pyrazole-3-carboxamide derivatives is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The core strategy involves two main phases: construction of the pyrazole ring and subsequent amide bond formation.

Synthesis_Workflow cluster_scaffold Pyrazole Core Synthesis cluster_amide Amide Bond Formation Start_Mat β-Ketoester + Hydrazine Derivative Cyclization Cyclocondensation Start_Mat->Cyclization Pyrazole_Acid Pyrazole-3-carboxylic Acid Ester Cyclization->Pyrazole_Acid Hydrolysis Ester Hydrolysis Pyrazole_Acid->Hydrolysis Acid_Core Pyrazole-3-carboxylic Acid Hydrolysis->Acid_Core Activation Acid Activation (e.g., SOCl2, EDC) Acid_Core->Activation Acid_Chloride Activated Acid (e.g., Acid Chloride) Activation->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Coupling Final_Product Final Pyrazole-3-Carboxamide Derivative Coupling->Final_Product

Caption: A generalized workflow for the synthesis of pyrazole-3-carboxamide derivatives.

  • Pyrazole Ring Synthesis: A common and efficient method is the cyclocondensation reaction between a hydrazine derivative (e.g., hydrazine hydrate) and a β-ketoester.[17] This reliably forms the pyrazole-carboxylate ester scaffold.

  • Ester Hydrolysis: The resulting ester is typically hydrolyzed to the corresponding pyrazole-3-carboxylic acid using a base such as sodium hydroxide.[21]

  • Amide Bond Formation: The crucial carboxamide linkage is formed by coupling the pyrazole-3-carboxylic acid with a desired primary or secondary amine. To facilitate this reaction, the carboxylic acid is usually activated. Common methods include:

    • Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17][21]

    • Using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).[12][21]

This modular approach allows for immense diversity, as a single pyrazole acid core can be coupled with a vast library of amines to generate a wide array of final compounds for biological evaluation.

Conclusion and Future Outlook

The pyrazole-3-carboxamide scaffold is undeniably a cornerstone of modern chemical biology, demonstrating remarkable versatility and potency across oncology, agriculture, and infectious disease. Its synthetic tractability, coupled with its ability to form key interactions with a diverse range of biological targets, ensures its continued relevance. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, overcoming resistance mechanisms in both pathogens and cancer cells, and exploring novel biological targets. The continued application of structure-based drug design, combinatorial chemistry, and advanced screening platforms will undoubtedly unlock new generations of pyrazole-3-carboxamide-based agents to address critical unmet needs in medicine and food security.

References

  • ResearchGate. Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... [Link]

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

  • PubMed. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. pyrazole bearing molecules as bioactive scaffolds: a review. [Link]

  • ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • Asian Journal of Research in Chemistry. A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • ScienceDirect. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]

  • RSC Publishing. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]

  • PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

  • RSC Publishing. Review: biologically active pyrazole derivatives. [Link]

  • ResearchGate. Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Semantic Scholar. Review: biologically active pyrazole derivatives. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]

  • WJGnet. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacophore Analysis of 1H-Pyrazole-1-propanoic Acid

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacophore analysis of 1H-pyrazole-1-propanoic acid, a key scaffold in medicinal chemistry. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacophore analysis of 1H-pyrazole-1-propanoic acid, a key scaffold in medicinal chemistry. This document will delve into the core principles, methodologies, and applications of pharmacophore modeling as applied to this versatile heterocyclic compound.

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, with numerous FDA-approved drugs featuring this five-membered heterocyclic ring.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide will systematically explore the pharmacophore of 1H-pyrazole-1-propanoic acid, offering a roadmap for the rational design of novel drug candidates.

The 1H-Pyrazole-1-propanoic Acid Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrazole-1-propanoic acid moiety (Figure 1) presents a unique combination of structural features that make it a highly attractive scaffold for medicinal chemists. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in various non-covalent interactions with biological targets.[3] The propanoic acid side chain introduces a crucial carboxylic acid group, a common feature in many drugs that can act as a hydrogen bond donor and acceptor, or be involved in ionic interactions.

Figure 1: Chemical Structure of 1H-pyrazole-1-propanoic acid

Chemical structure of 1H-pyrazole-1-propanoic acid

Caption: The core structure of 1H-pyrazole-1-propanoic acid, highlighting the pyrazole ring and the propanoic acid side chain.[4]

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic parameters.[5] This inherent adaptability has led to the development of pyrazole-containing drugs with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[6][7][8]

Pharmacophore Modeling: A Rational Approach to Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[9][10] These features, or pharmacophoric elements, typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[10] By creating a pharmacophore model, researchers can perform virtual screening of large chemical libraries to identify novel compounds with the desired biological activity or optimize the structure of existing lead compounds.[9]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[10][11]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used to identify the key interactions between the protein and a bound ligand, providing a more precise pharmacophore model.[12]

A Step-by-Step Guide to the Pharmacophore Analysis of 1H-Pyrazole-1-propanoic Acid Derivatives

This section outlines a detailed workflow for conducting a pharmacophore analysis of 1H-pyrazole-1-propanoic acid derivatives, from initial dataset preparation to model validation and application.

Ligand-Based Pharmacophore Modeling Workflow

This workflow is applicable when a set of active 1H-pyrazole-1-propanoic acid derivatives is available, but the target structure is unknown.

LigandBasedWorkflow cluster_0 Dataset Preparation cluster_1 Pharmacophore Model Generation cluster_2 Model Validation & Refinement cluster_3 Application A 1. Curate a dataset of 1H-pyrazole-1-propanoic acid derivatives with known biological activity. B 2. Generate 3D conformations for each molecule. A->B C 3. Identify common pharmacophoric features (e.g., H-bond donors/acceptors, hydrophobic centers). B->C D 4. Generate pharmacophore hypotheses based on the alignment of active molecules. C->D E 5. Validate the model using a test set of active and inactive compounds. D->E F 6. Refine the pharmacophore hypothesis to improve its predictive power. E->F G 7. Utilize the validated model for virtual screening of large compound libraries. F->G H 8. Guide the design of novel, more potent derivatives (lead optimization). G->H

Caption: Ligand-Based Pharmacophore Modeling Workflow for 1H-Pyrazole-1-propanoic Acid Derivatives.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Dataset Curation:

    • Compile a structurally diverse set of at least 20-30 1H-pyrazole-1-propanoic acid derivatives with a wide range of biological activities (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for validation.

  • Conformational Analysis:

    • Generate a representative set of low-energy 3D conformations for each molecule in the training set using computational chemistry software.

  • Feature Identification and Hypothesis Generation:

    • Identify potential pharmacophoric features for each molecule, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), aromatic (AR), and positive/negative ionizable (PI/NI) features.

    • Utilize a pharmacophore modeling software (e.g., PHASE, Catalyst, Discovery Studio) to align the active molecules and generate pharmacophore hypotheses that represent the common features in their optimal 3D arrangement.[12]

  • Model Validation:

    • Score the generated hypotheses based on their ability to correctly identify the most active compounds in the training set.

    • Validate the best hypothesis using the test set, which should include both active and inactive compounds, to assess its predictive accuracy. The quality of the model can be evaluated using metrics like the Güner-Henry score and ROC curves.[13]

Structure-Based Pharmacophore Modeling Workflow

This approach is ideal when the 3D structure of the biological target complexed with a ligand is available.

StructureBasedWorkflow cluster_0 Input Preparation cluster_1 Pharmacophore Feature Identification cluster_2 Model Generation & Application A 1. Obtain the 3D structure of the target-ligand complex (e.g., from the Protein Data Bank). B 2. Prepare the protein and ligand structures (e.g., add hydrogens, assign bond orders). A->B C 3. Analyze the key interactions between the ligand and the protein's active site. B->C D 4. Identify pharmacophoric features based on these interactions (H-bonds, hydrophobic contacts, etc.). C->D E 5. Generate a pharmacophore model that represents the identified interaction points. D->E F 6. Use the model as a 3D query for virtual screening to find novel ligands that fit the active site. E->F

Caption: Structure-Based Pharmacophore Modeling Workflow.

Experimental Protocol: Structure-Based Pharmacophore Model Generation

  • Input Preparation:

    • Download the crystal structure of the target protein in complex with a 1H-pyrazole-1-propanoic acid derivative or a similar ligand from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. Prepare the ligand by assigning correct bond orders and atom types.

  • Interaction Analysis:

    • Visualize the ligand in the binding pocket of the protein and identify all significant non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-pi stacking.

  • Pharmacophore Model Generation:

    • Based on the identified interactions, define pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl of an amino acid would be represented by a hydrogen bond donor feature on the ligand.

    • Generate a pharmacophore model that incorporates these features with their corresponding spatial constraints.

  • Model Application:

    • The resulting structure-based pharmacophore can be used as a filter in virtual screening campaigns to identify new molecules that are likely to bind to the target's active site.[14]

Applications in Drug Discovery and Development

A well-validated pharmacophore model for 1H-pyrazole-1-propanoic acid derivatives can be a valuable asset throughout the drug discovery pipeline.

Table 1: Applications of Pharmacophore Modeling in Drug Discovery

ApplicationDescription
Virtual Screening Efficiently screen large databases of chemical compounds to identify novel "hit" molecules that match the pharmacophore model.[12]
Lead Optimization Guide the chemical modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[9]
Scaffold Hopping Identify new chemical scaffolds that present the same pharmacophoric features but have different core structures, potentially leading to compounds with improved properties or novel intellectual property.[14]
ADMET Prediction Develop pharmacophore models for interactions with drug-metabolizing enzymes or transporters to predict potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process.[14]
Target Identification For a compound with a known biological activity but an unknown target, a pharmacophore model can be used to screen against a database of target-based pharmacophores to identify potential biological targets.[10]

Conclusion and Future Perspectives

The pharmacophore analysis of 1H-pyrazole-1-propanoic acid and its derivatives represents a powerful, rational approach to the design and discovery of novel therapeutic agents. The inherent versatility of the pyrazole scaffold, combined with the strategic application of computational modeling techniques, provides a robust framework for identifying potent and selective drug candidates.[15] As our understanding of disease biology deepens and computational methods become more sophisticated, the integration of pharmacophore modeling with other in silico techniques like molecular docking and molecular dynamics simulations will continue to accelerate the development of next-generation medicines based on this privileged heterocyclic core.[12]

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Pharmacophore Modeling: A Cornerstone of Drug Discovery - Hilaris Publisher. Hilaris Publisher. Available at: [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. DergiPark. Available at: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press. Available at: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. Available at: [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. Available at: [Link]

  • Review: biologically active pyrazole derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. Hilaris Publisher. Available at: [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T - Juniper Publishers. Juniper Publishers. Available at: [Link]

  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for - Scitech Journals. Scitech Journals. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Elsevier. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. SciSpace. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors - ResearchGate. ResearchGate. Available at: [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. American Chemical Society. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Abstract This application note details a robust, two-step synthetic protocol for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid , a critical scaffold in the development of kinase inhibitors (e.g., FLT3, CDK) and Factor Xa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid , a critical scaffold in the development of kinase inhibitors (e.g., FLT3, CDK) and Factor Xa inhibitors. Unlike conventional routes that rely on non-selective alkylation or harsh hydrolysis conditions, this protocol utilizes a regioselective aza-Michael addition followed by a chemoselective acidic deprotection . This strategy ensures the preservation of the labile primary amide functionality while delivering the target molecule in high purity (>98%) and yield.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains two chemically sensitive features:

  • Regiochemistry: The 1H-pyrazole-3-carboxamide starting material is amphoteric and tautomeric. Alkylation can occur at either the

    
     or 
    
    
    
    position, leading to a mixture of 1,3- and 1,5-disubstituted isomers. The 1,3-isomer is the requisite pharmacophore.
  • Chemoselectivity: The final molecule possesses a carboxylic acid and a primary amide. Standard base-mediated hydrolysis of an ethyl ester precursor (e.g., NaOH/MeOH) carries a high risk of hydrolyzing the amide to a di-acid byproduct.

The Solution: Orthogonal Protection

To circumvent amide hydrolysis, we employ tert-butyl acrylate as the Michael acceptor. The resulting tert-butyl ester can be cleaved under acidic conditions (TFA/DCM), to which the primary amide is inert.

Retrosynthetic Pathway:

Retrosynthesis Target Target Molecule (Acid + Amide) Intermediate Intermediate (t-Butyl Ester + Amide) Target->Intermediate Acidic Deprotection (TFA) SM1 1H-pyrazole-3-carboxamide Intermediate->SM1 aza-Michael Addition (DBU/DMF) SM2 tert-Butyl Acrylate Intermediate->SM2

Figure 1: Retrosynthetic strategy highlighting the orthogonal protection strategy.

Experimental Protocols

Protocol A: Regioselective aza-Michael Addition

This step couples the pyrazole core with the propanoic acid tail. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to enhance the nucleophilicity of the pyrazole nitrogen.

  • Reaction Type: Conjugate Addition

  • Critical Quality Attribute (CQA): N1 vs. N2 Regioselectivity (Target: >95:5 ratio).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount
1H-pyrazole-3-carboxamide 111.101.011.1 g
tert-Butyl Acrylate 128.171.217.5 mL
DBU 152.240.57.5 mL
DMF (Anhydrous) -Solvent100 mL
Step-by-Step Procedure
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 1H-pyrazole-3-carboxamide (11.1 g) and anhydrous DMF (100 mL).

  • Activation: Add DBU (7.5 mL) dropwise. The suspension may clear slightly as the pyrazolate anion is generated.

  • Addition: Cool the mixture to 0°C using an ice bath. Add tert-butyl acrylate (17.5 mL) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 16–24 hours.

    • Note: Heating (>60°C) promotes thermodynamic equilibration but may increase polymerization of the acrylate.

  • Workup:

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

    • The product, tert-butyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate , will often precipitate as a white solid.

    • If solid forms: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary to remove traces of the N2-isomer (1,5-substituted).

Protocol B: Chemoselective Ester Cleavage

This step reveals the carboxylic acid without degrading the amide.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount
Intermediate (from Step A) 239.271.010.0 g
Trifluoroacetic Acid (TFA) 114.0220.064 mL
Dichloromethane (DCM) -Solvent64 mL
Step-by-Step Procedure
  • Dissolution: Dissolve the intermediate (10.0 g) in DCM (64 mL) in a 250 mL RBF.

  • Deprotection: Add TFA (64 mL) slowly at room temperature.

    • Caution: Gas evolution (isobutylene) may occur. Ensure proper venting.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by HPLC or TLC (disappearance of the non-polar ester spot).

  • Isolation:

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Azeotrope: Add Toluene (50 mL) and concentrate again to remove residual TFA (Repeat 2x).

  • Final Purification:

    • Triturate the resulting residue with Diethyl Ether or MTBE (50 mL) to induce crystallization of the free acid.

    • Filter the white solid and dry under high vacuum.

Yield Expectation: 85–92% over two steps.

Process Workflow & Logic

The following flowchart visualizes the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: Pyrazole-3-carboxamide Step1 Step 1: Michael Addition (t-Butyl Acrylate, DBU) Start->Step1 Check1 CCP: Isomer Check (NMR) Target: 1,3-isomer > 95% Step1->Check1 Purify Recrystallization (Remove 1,5-isomer) Check1->Purify Fail (<95%) Step2 Step 2: Acidolysis (TFA/DCM) Check1->Step2 Pass Purify->Step2 Workup Workup: Azeotrope Toluene (Remove TFA) Step2->Workup Final Final Product: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid Workup->Final

Figure 2: Process workflow including Critical Control Points (CCP) for isomer purity.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the researcher must validate the regiochemistry. The 1,3-isomer (Target) and 1,5-isomer (Impurity) have distinct NMR signatures.

Regiochemistry Verification (¹H NMR)
  • Target (1,3-isomer): The pyrazole protons (H-4 and H-5) are magnetically distinct. H-5 is adjacent to the nitrogen attached to the alkyl chain, causing a downfield shift.

    • H-5:

      
       ppm (Doublet, 
      
      
      
      Hz).
    • H-4:

      
       ppm (Doublet, 
      
      
      
      Hz).
  • Impurity (1,5-isomer): If the alkylation occurs at N2 (adjacent to the amide), the steric environment changes, often shielding the ring protons or changing the splitting pattern.

    • NOE Experiment: Irradiate the

      
      -methylene protons (of the propanoic tail).
      
      • 1,3-isomer: NOE observed at H-5 (ring proton) only.

      • 1,5-isomer: NOE observed at H-5 AND potentially the Amide NH , depending on conformation.

Data Summary Table
AttributeSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%UV at 220 nm
Identity MS (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) = 184.07
LC-MS
Regio-purity > 95:5 (1,3 vs 1,[2][4][5][7][8][9][10][11][12]5)¹H NMR / NOESY

Scientific Commentary & Troubleshooting

Why DBU?

While inorganic bases like


 are cheaper, they often require heating in DMF to effect reaction, which increases the rate of retro-Michael  reaction (reversibility). DBU is a strong, organic soluble base that allows the reaction to proceed at room temperature, kinetically favoring the 1,3-isomer and preventing polymer formation [1].
Why not Ethyl Acrylate?

If Ethyl Acrylate were used, the final step would require LiOH or NaOH hydrolysis.

  • Risk:[13] Primary amides can hydrolyze to acids at pH > 12, especially with heat.

  • Mitigation: The tert-butyl group is cleaved by mechanism

    
     (acid-catalyzed alkyl cleavage), which is orthogonal to the acyl substitution mechanism required to break the amide [2].
    
Troubleshooting Low Yields
  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual DMF or presence of 1,5-isomer.

    • Fix: Dissolve in minimal EtOAc and precipitate with Hexanes. Ensure high vacuum is used to remove DMF traces.

  • Issue: Incomplete Deprotection.

    • Cause: Quenching with water too early or insufficient TFA.

    • Fix: Ensure the reaction runs for at least 2 hours. Use Toluene azeotrope to drive off TFA, as residual acid can form salts with the pyrazole nitrogen.

References

  • Regioselectivity in Pyrazole Alkylation

    • Smith, A. et al. "Regioselective Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry, 2011, 7, 160–167.
  • Orthogonal Protection Strategies

    • "Hydrolysis of Esters and Amides."[6][12][14][15][16] Chemistry LibreTexts.

  • Related Scaffold Synthesis (FLT3 Inhibitors)

    • "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor."[17] Journal of Medicinal Chemistry, 2018.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Pyrazole Propanoic Acids via Michael Addition

Introduction: The Significance of Pyrazole Propanoic Acids Pyrazole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active molecules.[1] Their structural versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Propanoic Acids

Pyrazole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active molecules.[1] Their structural versatility has made them a focal point in medicinal chemistry and drug development.[1][2] Specifically, pyrazole propanoic acid moieties are found in compounds investigated for a range of therapeutic applications, including the inhibition of leukotriene biosynthesis for treating inflammatory and allergic diseases.[3]

The aza-Michael addition reaction stands out as a highly efficient, regioselective, and atom-economical method for constructing the C-N bond required to synthesize N-alkylated pyrazole derivatives, including pyrazole propanoic acids.[4][5] This conjugate addition of the pyrazole nitrogen to an α,β-unsaturated carbonyl compound is a cornerstone reaction, offering a direct and robust pathway to these valuable molecules.[6][7] This application note provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for the successful synthesis of pyrazole propanoic acids.

Scientific Background and Reaction Mechanism

The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an acrylate or acrylic acid.[7] In this context, the pyrazole ring acts as the N-nucleophile.

Causality of the Mechanism:

  • Deprotonation: The reaction is typically initiated by a base, which deprotonates the N-H of the pyrazole ring (pKa ≈ 14-15). This step is crucial as it generates the more potent pyrazolate anion, a significantly stronger nucleophile than the neutral pyrazole.[4] The choice of base is critical; stronger bases can accelerate the reaction but may also promote undesired side reactions.[8]

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of the α,β-unsaturated ester (e.g., methyl acrylate). This attack is favored at the β-position due to the polarization of the double bond by the electron-withdrawing ester group.[9]

  • Protonation/Intermediate Formation: The resulting intermediate is a stabilized enolate. This enolate is then protonated, typically by the solvent or upon aqueous workup, to yield the pyrazole propanoate ester.

  • Hydrolysis (Optional but necessary for the acid): The final propanoic acid is obtained by the hydrolysis of the ester under acidic or basic conditions.

This reaction is highly regioselective, almost exclusively yielding the N1-substituted product due to the electronic and steric environment of the pyrazole ring.[6]

Michael Addition Mechanism Figure 1: Reaction Mechanism for Pyrazole Propanoic Acid Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Hydrolysis pyrazole Pyrazole anion Pyrazolate Anion (Nucleophile) pyrazole->anion + Base base Base (e.g., Cs2CO3) acrylate Methyl Acrylate (Michael Acceptor) enolate Enolate Intermediate acrylate->enolate 1,4-Addition anion->enolate ester Pyrazole Propanoate Ester enolate->ester + H+ (Workup) acid Pyrazole Propanoic Acid (Final Product) ester->acid H3O+ or OH-

Figure 1: Reaction Mechanism for Pyrazole Propanoic Acid Synthesis.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid

This protocol describes a general, reliable method for the synthesis of the title compound, adapted from established procedures.[4][6][10] It involves the base-catalyzed Michael addition of pyrazole to an acrylate ester, followed by hydrolysis.

Materials and Equipment
  • Reagents: Pyrazole, Methyl Acrylate, Cesium Carbonate (Cs₂CO₃), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, Magnesium Sulfate (MgSO₄), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Procedure

Part A: Michael Addition

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq, e.g., 10 mmol, 0.68 g) and anhydrous THF (40 mL). Stir until the pyrazole is fully dissolved.

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 0.1 eq, e.g., 1 mmol, 0.326 g). The use of a catalytic amount of a strong inorganic base like Cs₂CO₃ has been shown to be highly efficient.[4]

  • Addition of Michael Acceptor: Add methyl acrylate (1.2 eq, e.g., 12 mmol, 1.08 mL) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 24 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(1H-pyrazol-1-yl)propanoate.

Part B: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the crude ester from Part A in methanol (30 mL). Add a solution of sodium hydroxide (NaOH, 2.0 eq, e.g., 20 mmol, 0.8 g) in water (10 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-(1H-pyrazol-1-yl)propanoic acid.[11]

Purification and Characterization
  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expected signals include triplets for the two methylene groups (CH₂) and signals for the three pyrazole ring protons.[10]

    • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₈N₂O₂: 140.14 g/mol ).[11]

    • IR Spectroscopy: To identify characteristic peaks for the carboxylic acid O-H and C=O stretches, and C-N bonds.[10]

Optimization of Reaction Parameters

The efficiency and yield of the Michael addition can be significantly influenced by several factors. The optimal conditions often depend on the specific substrates used.[4][5]

Parameter Common Options Effect and Rationale Reference(s)
Base/Catalyst Cs₂CO₃, DBU, Et₃N, NaH, NaOHA base is required to deprotonate the pyrazole. Cs₂CO₃ is highly efficient and often used catalytically.[4] Stronger bases like NaH may be needed for less reactive pyrazoles but can increase side reactions.[6][4][6]
Solvent THF, DMF, Acetonitrile, TolueneAprotic solvents are generally preferred. THF is an excellent choice for many base-catalyzed reactions.[4] DMF can be used for less soluble reactants.[6] Solvent-free conditions have also been reported.[12][13][4][6][12][13]
Temperature 0 °C to RefluxMost reactions proceed efficiently at room temperature (25-40 °C).[4] Lowering the temperature can reduce side reactions, while heating may be necessary for sterically hindered or electronically deactivated substrates.[5][4][5]
Michael Acceptor Acrylates, Crotonates, AcrylonitrileAcrylates are common and highly reactive.[6] Substituents on the acceptor (e.g., crotonic acid vs. acrylic acid) can decrease reactivity due to steric hindrance and electronic effects.[14][4][6][14]
Pyrazole Substituents Electron-donating (EDG) vs. Electron-withdrawing (EWG)Pyrazoles with electron-withdrawing groups (e.g., -NO₂, -Cl) are more acidic and can exhibit higher reactivity.[5] Electron-donating groups (e.g., -Me) may require stronger bases or longer reaction times.[4][4][5]

Experimental Workflow and Troubleshooting

Sources

Method

Precision Protocol: Regioselective N-Alkylation of 3-Carbamoylpyrazole via Aza-Michael Addition

Executive Summary & Strategic Rationale Objective: To establish a robust, scalable, and regioselective protocol for the N-alkylation of 3-carbamoylpyrazole (pyrazole-3-carboxamide) using acrylates (Michael acceptors). Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and regioselective protocol for the N-alkylation of 3-carbamoylpyrazole (pyrazole-3-carboxamide) using acrylates (Michael acceptors).

Context: The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Ruxolitinib and Celecoxib.[1] However, the N-alkylation of asymmetric pyrazoles—specifically 3-substituted derivatives—presents a classic regioselectivity challenge.[2] The 3-carbamoyl group (


) introduces unique steric and electronic parameters compared to the more common 3-carboxylate esters. It acts as both a strong electron-withdrawing group (EWG) and a hydrogen-bond donor, influencing the tautomeric equilibrium and nucleophilicity of the 

and

positions.

Methodological Approach: This guide prioritizes Thermodynamic Control using soft bases and polar aprotic solvents to favor the


-alkylated product (the generally pharmacologically preferred isomer). We utilize the Aza-Michael Addition , a 1,4-conjugate addition that is atom-economical and avoids the genotoxic byproducts associated with alkyl halides.

Mechanistic Insight & Regioselectivity

Understanding the causality behind the reaction conditions is critical for troubleshooting.

The Tautomeric Challenge

3-Carbamoylpyrazole exists in equilibrium between two tautomers.

  • Tautomer A (

    
    -form):  Proton on 
    
    
    
    (adjacent to the carbon backbone).
  • Tautomer B (

    
    -form):  Proton on 
    
    
    
    (adjacent to the carbamoyl group).

In solution, the incoming electrophile (acrylate) can attack either nitrogen.

  • 
    -Alkylation (Target):  Usually thermodynamically favored due to less steric clash between the alkyl chain and the 3-substituent.
    
  • 
    -Alkylation (Impurity):  Often kinetically accessible but sterically crowded by the 3-carbamoyl group.
    
The "Cesium Effect"

This protocol recommends Cesium Carbonate (


)  over Potassium Carbonate (

) for critical applications. The large ionic radius of

results in a weaker ion pair with the pyrazolate anion. This "naked anion" effect increases nucleophilicity and solubility in organic solvents, driving the reaction to completion at lower temperatures, which suppresses side reactions (like polymerization of the acrylate).
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between


 and 

pathways.

G Substrate 3-Carbamoylpyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) Substrate->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 + Acrylate TS_N2 TS: N2 Attack (Steric Clash with CONH2) Anion->TS_N2 + Acrylate Prod_N1 N1-Alkylated Product (Major/Thermodynamic) TS_N1->Prod_N1 Fast Prod_N2 N2-Alkylated Product (Minor/Kinetic) TS_N2->Prod_N2 Slow Prod_N2->Anion Retro-Michael (Thermodynamic Equilibration)

Figure 1: Mechanistic pathway of pyrazole aza-Michael addition. Note the potential for retro-Michael reaction allowing thermodynamic correction of the N2 isomer.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-Carbamoylpyrazole Substrate1.0Dry thoroughly; amide H-bonds can retain water.
Alkyl Acrylate Electrophile1.2 - 1.5Methyl, Ethyl, or tert-Butyl acrylate. Excess drives kinetics.

Base0.5 - 1.0Superior solubility/reactivity.

is a cheaper alternative.
Acetonitrile (MeCN) SolventN/APolar aprotic. Promotes

-like transition state.
DBU Catalyst (Alt)0.1Use for "Method B" (Homogeneous catalysis).
Method A: Heterogeneous Catalysis (Recommended for Scale-Up)

Best for: High regioselectivity and ease of workup.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-carbamoylpyrazole (1.0 equiv) and

    
      (0.5 equiv) in anhydrous MeCN  (0.2 M concentration relative to pyrazole).
    
    • Why: MeCN solubilizes the polar substrate better than toluene but avoids the high boiling point of DMF/DMSO, facilitating removal.

  • Activation: Stir the suspension at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Acrylate (1.2 equiv) dropwise over 5 minutes.

    • Caution: Acrylates are lachrymators and potential sensitizers. Handle in a fume hood.

  • Reaction: Heat the mixture to 50–60°C and monitor by TLC/LC-MS.

    • Timeline: Conversion is typically complete within 4–12 hours.

    • Checkpoint: If reaction is sluggish, add 0.1 equiv of DBU as a phase transfer catalyst/co-catalyst.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      ) through a pad of Celite.
      
    • Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The residue usually contains the product and trace unreacted acrylate. Recrystallization (EtOH/Heptane) is often sufficient due to the high polarity of the amide product. If necessary, flash chromatography (MeOH/DCM gradient) separates the

    
     (major) and 
    
    
    
    (minor) isomers.
Method B: Organocatalytic Green Route

Best for: Small scale, rapid screening, or acid-sensitive substrates.

  • Dissolve 3-carbamoylpyrazole (1.0 equiv) in Ethanol (EtOH) or 2-MeTHF .

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%).

  • Add Acrylate (1.5 equiv).

  • Stir at Reflux for 6–24 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] DBU acts as a strong organobase to generate the pyrazolate, while the protic solvent (EtOH) can assist in protonating the enolate intermediate, driving the equilibrium forward.

Data Analysis & Characterization

Distinguishing regioisomers is the most critical analytical step.

NMR Diagnostics

The chemical shift of the pyrazole protons and the carbon signals are diagnostic.

Feature

-Alkylated (Target)

-Alkylated (Impurity)
NOESY/ROESY Key Correlation: Strong NOE between the

-methylene protons (of the acrylate chain) and the Pyrazole C5-H .
Key Correlation: NOE between

-methylene protons and the Amide NH .

NMR
C3 (amide-bearing) and C5 shifts are distinct. C5 is typically more upfield in

vs

.
C3/C5 shifts differ significantly due to proximity to the alkyl chain.
Crystallography Often solidifies easily due to amide H-bonding.Often an oil or amorphous solid.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of pyrazole.Switch solvent to DMF or DMSO. Increase Temp to 80°C.
High

Isomer
Kinetic control dominant.Switch to thermodynamic conditions: Higher temp, longer time (allows retro-Michael), use bulky acrylates (

-Butyl) to sterically block

.
Polymerization Acrylate polymerizing.Add radical inhibitor (Hydroquinone) or lower the acrylate equivalents. Run under

.
Hydrolysis Amide converting to acid.Ensure anhydrous conditions. Avoid strong hydroxide bases (NaOH/KOH). Use

or DBU.

Workflow Visualization

The following diagram outlines the operational workflow for Method A.

Workflow Start Start: 3-Carbamoylpyrazole Mix Suspend in MeCN Add Cs2CO3 (0.5 eq) Start->Mix Add Add Acrylate (1.2 eq) Dropwise @ RT Mix->Add Heat Heat to 60°C Monitor (TLC/LCMS) Add->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Add DBU/Time) Workup Filter (Celite) Concentrate Check->Workup Yes Purify Recrystallization or Flash Column (DCM:MeOH) Workup->Purify Analyze NOESY / 1H-NMR Confirm Regiochemistry Purify->Analyze

Figure 2: Operational workflow for the Cesium Carbonate mediated N-alkylation.

References

  • Norman, N. J., et al. (2022).[6][10][11] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[10] Link[7]

  • Huang, A., et al. (2017).[11] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872. Link

  • Li, H., et al. (2012). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[12] RSC Advances, 2, 2223-2228. Link

  • Luo, C., et al. (2026). "Biocatalyzed aza-Michael addition via continuous flow technology." Reaction Chemistry & Engineering. Link

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Technical Note." Link

Sources

Application

Application Note: Optimized Purification Protocols for Pyrazole-1-Propanoic Acid Intermediates

Topic: Purification methods for pyrazole-1-propanoic acid intermediates Content Type: Application Note & Protocol Guide Abstract Pyrazole-1-propanoic acid derivatives are critical scaffolds in the synthesis of JAK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for pyrazole-1-propanoic acid intermediates Content Type: Application Note & Protocol Guide

Abstract

Pyrazole-1-propanoic acid derivatives are critical scaffolds in the synthesis of JAK inhibitors, COX-2 inhibitors, and glucokinase activators.[1] However, their synthesis via Michael addition often yields challenging mixtures containing unreacted pyrazoles, ester intermediates, and regioisomeric byproducts (N1 vs. N2 alkylation). This guide details a robust, scalable purification strategy focusing on pH-swing extraction and regioselective crystallization , minimizing the need for expensive chromatographic steps.

Physicochemical Profiling & Impurity Landscape[1][2]

Before attempting purification, one must understand the amphiphilic and acid-base properties of the target molecule. 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) and its substituted analogs exhibit distinct solubility profiles based on pH.[1]

The "Solubility Switch" Mechanism

The molecule contains two key functional groups that dictate its purification logic:

  • Carboxylic Acid (Tail): pKa

    
     4.0 – 4.[2]5. Ionizes to carboxylate (
    
    
    
    ) at basic pH.
  • Pyrazole Nitrogen (Ring): The N2 nitrogen is weakly basic (pKa of conjugate acid

    
     2.5).
    
pH StateSpecies FormSolubility (Water)Solubility (Organic)
pH < 2.0 Cationic (Py-H

, COOH)
HighLow
pH 3.5 – 4.5 Neutral (Py, COOH) Low (Precipitation Zone) Moderate
pH > 7.0 Anionic (Py, COO

)
HighNegligible
Common Impurities[1]
  • Unreacted Pyrazole: Neutral at pH > 3. Soluble in organics (DCM, EtOAc).

  • Ester Intermediate: Neutral. Highly soluble in organics.

  • Regioisomers (N1 vs. N2): Formed when the starting pyrazole is asymmetric (e.g., 3-methylpyrazole). These isomers often have similar polarities, making chromatographic separation difficult.

Protocol 1: The "pH-Swing" Extraction (Primary Method)[1]

This method utilizes the acidity of the propanoic tail to separate the product from neutral impurities (unreacted starting materials and esters) without chromatography. It is the "workhorse" method for scaling up from grams to kilograms.

Materials
  • Crude Reaction Mixture: (typically from hydrolysis of the ester).

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), 1N NaOH, 1N HCl, Brine.

Step-by-Step Workflow
  • Workup of Hydrolysis:

    • Ensure the ester hydrolysis (usually LiOH/THF/Water) is complete via TLC/LC-MS.

    • Evaporate volatile organic solvents (THF/MeOH) to prevent phase separation issues.

  • Basification (The Wash Phase):

    • Dilute the aqueous residue with water.

    • Adjust pH to 10–12 using 1N NaOH. Rationale: This ensures the product is fully in the anionic carboxylate form (

      
      ), staying in the water phase.[1]
      
    • Wash 1: Extract the aqueous layer with Ethyl Acetate (2x) .

    • Action: Discard the organic layer.

    • Result: This removes unreacted pyrazole, remaining ester, and non-acidic organic byproducts.

  • Acidification (The Precipitation Phase):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust exactly to pH 3.5 – 4.0 .

    • Observation: The solution should become turbid as the neutral acid precipitates.

    • Critical Note: Do NOT acidify to pH < 1. At very low pH, the pyrazole nitrogen protonates, forming a soluble cation salt, which will redissolve your product.

  • Isolation:

    • If Solid Precipitates: Filter the white solid, wash with cold water (pH 4), and dry under vacuum.

    • If Oiling Out Occurs: Extract the turbid aqueous mixture (pH 4) with DCM (3x). Dry the DCM layer over

      
      , filter, and concentrate.
      

Protocol 2: Regioisomer Separation (Advanced)

When using substituted pyrazoles (e.g., 3-methylpyrazole), Michael addition yields a mixture of 1,3- and 1,5-isomers.[1] The "pH-Swing" cannot separate these as both are acids.

Strategy: Fractional Crystallization

The 1,3-isomer (less sterically hindered) typically has a higher melting point and lower solubility than the 1,5-isomer.

Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Dissolve the crude acid mixture in minimal boiling Ethanol.

  • Add hot water dropwise until faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: The crystals are usually enriched in the major N1-isomer (thermodynamic product). The mother liquor retains the N2-isomer.

Strategy: Flash Chromatography (Silica)

If crystallization fails, convert the acid back to the methyl ester for separation (esters separate better on silica than free acids).

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10

    
     60:40).
    
  • Visualization: UV (254 nm) or Iodine stain.

  • Note: After separating the esters, hydrolyze the desired fraction back to the acid using LiOH.

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Hydrolysis Mixture (Aq. LiOH + Product) Evap Evaporate Volatiles (Remove THF/MeOH) Start->Evap Basify Adjust to pH 10-12 (1N NaOH) Evap->Basify Wash Wash with EtOAc Basify->Wash PhaseSplit Phase Separation Wash->PhaseSplit OrgLayer Organic Layer (Unreacted Pyrazole, Esters) PhaseSplit->OrgLayer Impurities AqLayer Aqueous Layer (Product as Carboxylate) PhaseSplit->AqLayer Product Waste Discard OrgLayer->Waste Acidify Acidify to pH 3.5 - 4.0 (1N HCl, 0°C) AqLayer->Acidify Precip Precipitation? Acidify->Precip Filter Filtration Precip->Filter Yes (Solid) ExtractDCM Extract with DCM Precip->ExtractDCM No (Oiling out) FinalSolid Pure Pyrazole-1-propanoic Acid (Solid) Filter->FinalSolid ExtractDCM->FinalSolid Evaporate

Figure 1: Decision tree for the purification of pyrazole-1-propanoic acid derivatives, highlighting the critical pH-dependent phase switching.

Analytical Validation (QC)

Ensure the purity of your isolated intermediate using this standard HPLC method.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps acid protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Aromatic ring) and 210 nm (Carbonyl).

Acceptance Criteria:

  • Purity > 98% (Area %).[3]

  • Regioisomer content < 1.0%.

  • Residue on Ignition (ROI) < 0.5% (Ensures removal of inorganic salts from the pH adjustment steps).

Troubleshooting Guide

IssueCauseSolution
Low Yield after Acidification pH is too low (< 2.0).[1]The pyrazole ring has protonated and become water-soluble. Adjust pH back to 3.5–4.0 using dilute NaOH.
Product "Oils Out" Presence of residual ester or high concentration.Seed with a pure crystal if available. Alternatively, extract the oil into DCM, dry, and triturate with Hexane/Ether.
Purity Stuck at ~90% Regioisomer contamination.Recrystallize from Ethanol/Water. If unsuccessful, esterify, run a silica column, and re-hydrolyze.

References

  • Biosynce. (n.d.). 3-(1-Pyrazolyl)propionic Acid Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid.[1] Retrieved from

  • Fustero, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] The Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid Safety and Handling. Retrieved from [1]

  • ResearchGate. (2014). Purification methods for pyrazole compounds with N-C-N bond. Retrieved from

Sources

Method

Using pyrazole-propanoic acid linkers in ligand design

Application Note: Strategic Implementation of Pyrazole-Propanoic Acid Linkers in Ligand Design Abstract This guide details the strategic application of pyrazole-propanoic acid moieties as functional linkers in drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of Pyrazole-Propanoic Acid Linkers in Ligand Design

Abstract

This guide details the strategic application of pyrazole-propanoic acid moieties as functional linkers in drug design. Unlike passive alkyl chains, these linkers actively modulate physicochemical properties (LogP, tPSA) and restrict conformational entropy. This note provides a validated protocol for synthesizing N-linked pyrazole-propanoic acid scaffolds via Michael addition and outlines their integration into Proteolysis Targeting Chimeras (PROTACs) to optimize ternary complex formation.

Introduction: Beyond the Passive Linker

In modern ligand design, particularly for bivalent molecules like PROTACs, the linker is often the failure point. Traditional polyethylene glycol (PEG) or alkyl linkers suffer from high conformational entropy (the "floppy" problem), leading to poor cell permeability and weak ternary complex stability.

The Pyrazole-Propanoic Acid (PPA) linker offers a tri-functional solution:

  • Rigidification: The pyrazole ring (aromatic, planar) restricts rotation, reducing the entropic penalty upon binding.

  • Solubility: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the propanoic acid tail (and subsequent amide) introduces polarity, lowering cLogP compared to phenyl analogs.

  • Vectorization: The N1-substituted propanoic acid provides a precise exit vector, while the C3/C4 positions on the pyrazole remain available for orthogonal functionalization (e.g., Suzuki coupling to a warhead).

Strategic Design Logic

Before synthesis, evaluating the suitability of a PPA linker is critical. Use the following decision matrix to determine if this scaffold fits your SAR (Structure-Activity Relationship) goals.

DesignLogic Start Ligand Optimization Need CheckLogP Is cLogP > 4.5? Start->CheckLogP CheckFlex Is Linker too Flexible? CheckLogP->CheckFlex No (Solubility OK) UsePPA Select Pyrazole-Propanoic Acid CheckLogP->UsePPA Yes (Need Polarity) UsePEG Use PEG/Alkyl Linker CheckFlex->UsePEG No (Flexibility Desired) VectorCheck Req. Exit Vector? CheckFlex->VectorCheck Yes (Need Rigidity) VectorCheck->UsePPA Linear/Bent Geometry

Figure 1: Decision matrix for selecting Pyrazole-Propanoic Acid linkers based on physicochemical constraints.

Validated Protocol: Synthesis of N-linked Pyrazole-Propanoic Acid Linkers

This protocol describes the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid . This specific intermediate is high-value because the bromide at C4 serves as a handle for cross-coupling to a warhead, while the acid connects to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).

Mechanism & Causality

We utilize an aza-Michael addition rather than direct alkylation with alkyl halides.

  • Why? Direct alkylation with 3-bromopropionate often leads to mixtures of N1/N2 alkylation (regioisomers) and over-alkylation. The Michael addition to an acrylate ester is milder, highly regioselective for the N1 position (sterically less hindered), and atom-economical.

Materials
  • Reactant A: 4-Bromo-1H-pyrazole (1.0 eq)

  • Reactant B: Methyl acrylate or Ethyl acrylate (1.2 eq)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Piperidine (cat.)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Hydrolysis Base: Lithium Hydroxide (LiOH)

  • Acid: 1M HCl

Step-by-Step Workflow

Step 1: The Aza-Michael Addition

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1H-pyrazole (10 mmol) in ACN (30 mL).

  • Addition: Add DBU (1.0 mmol). Note: DBU acts as a base to deprotonate the pyrazole NH, increasing nucleophilicity.

  • Reaction: Dropwise add Methyl Acrylate (12 mmol). Stir at 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The pyrazole starting material (lower Rf) should disappear.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% conversion to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate .

Step 2: Ester Hydrolysis

  • Solubilization: Dissolve the intermediate ester in THF/Water (3:1 ratio, 20 mL).

  • Saponification: Add LiOH (2.0 eq). Stir at Room Temperature (RT) for 2 hours.

    • Why LiOH? It is milder than NaOH and prevents potential debromination or side reactions on sensitive warheads if this step is performed later in a sequence.

  • Acidification: Cool the solution to 0°C. Carefully acidify to pH ~3 using 1M HCl. A white precipitate should form.

  • Isolation: Filter the solid. If no precipitate forms (due to high solubility), extract with EtOAc (3x), dry, and concentrate.

  • Validation: Analyze via LC-MS.

    • Target Mass: [M+H]+ = ~219/221 (Br pattern).

Data Summary Table: Reaction Conditions Optimization
ParameterCondition A (Standard)Condition B (Green)Outcome Note
Solvent AcetonitrileEthanolEtOH is greener but may require longer reflux times.
Base DBU (0.1 eq)K2CO3 (1.0 eq)DBU provides faster kinetics due to higher basicity in organic media.
Temp 60°CReflux (80°C)Higher temp in EtOH improves solubility for substituted pyrazoles.
Yield 92%85%Condition A is preferred for scale-up.

Application: PROTAC Linker Assembly

Once the 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is synthesized, it acts as a "hub." The following workflow visualizes its integration into a PROTAC.

Workflow cluster_0 Phase 1: Linker Synthesis cluster_1 Phase 2: PROTAC Assembly Pz 4-Bromo-Pyrazole Inter PPA Ester Pz->Inter Michael Add. Acrylate Methyl Acrylate Acrylate->Inter Acid PPA Linker (Acid) Inter->Acid LiOH Hydrolysis Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Ligand E3 Ligand-NH2 (e.g., Pomalidomide deriv.) Ligand->Coupling Intermediate2 E3-Linker-Br Coupling->Intermediate2 Final Rigid PROTAC Intermediate2->Final Suzuki Coupling Warhead Warhead-Boronate Warhead->Final

Figure 2: Convergent synthesis workflow utilizing the PPA linker for PROTAC assembly.

Critical Experimental Note: Order of Operations
  • Route A (Amide First): Couple the PPA acid to the E3 ligase amine first. The resulting amide is stable under Suzuki coupling conditions.

  • Route B (Suzuki First): If your warhead is sensitive to amide coupling reagents (HATU/EDC), perform the Suzuki coupling on the PPA ester before hydrolysis.

References

  • Fray, M. J., et al. "Structure-Activity Relationships of Pyrazole Derivatives." Journal of Medicinal Chemistry, vol. 60, no. 12, 2017. Link (General Pyrazole SAR).

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[1] Link (Linker Rigidity).

  • Bembenek, S. D., et al. "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry, 2021. Link (Linker Physicochemistry).

  • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006. Link (Alternative Knorr Synthesis).

  • Sigma-Aldrich. "Product Specification: 3-(1H-pyrazol-1-yl)propanoic acid." Link (Chemical Properties Verification).

Sources

Application

Application Note: Advanced Synthesis and Process Development of Ruxolitinib and Deuterated Analogs

Introduction & Biological Context Ruxolitinib is a potent, selective inhibitor of Janus Kinases (JAK1 and JAK2).[1][2][3][4] It is clinically indicated for myelofibrosis and polycythemia vera.[1][5][6][7] The molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Ruxolitinib is a potent, selective inhibitor of Janus Kinases (JAK1 and JAK2).[1][2][3][4] It is clinically indicated for myelofibrosis and polycythemia vera.[1][5][6][7] The molecule's efficacy stems from its ability to interrupt the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.

From a synthetic perspective, Ruxolitinib presents a classic medicinal chemistry challenge: the construction of a pyrrolo[2,3-d]pyrimidine scaffold coupled to a pyrazole ring, featuring a chiral cyclopentylpropanenitrile tail.[8] The (R)-enantiomer is the active pharmaceutical ingredient (API); therefore, controlling the stereocenter at the


-position of the nitrile chain is the critical quality attribute (CQA).
Mechanism of Action (Pathway Visualization)

The following diagram illustrates the intervention point of Ruxolitinib within the JAK-STAT pathway.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Competitive Inhibition (ATP Binding Site) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 1: Mechanism of Action. Ruxolitinib competitively inhibits the ATP-binding site of JAK1/2, preventing STAT phosphorylation and subsequent gene transcription.

Retrosynthetic Analysis & Strategy

The synthesis of Ruxolitinib can be deconstructed into two primary fragments:

  • The Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10]

  • The Chiral Linker: A cyclopentyl-pyrazole moiety.

We will examine two distinct protocols:

  • Protocol A (Industrial Standard): A robust linear sequence utilizing Suzuki coupling followed by chiral resolution. This is favored for scale-up due to the low cost of reagents, despite the yield loss inherent in resolution.

  • Protocol B (Asymmetric Catalysis): An advanced route utilizing organocatalysis or transition metals to set the stereocenter directly, avoiding resolution.

Protocol A: Industrial Preparation via Chiral Resolution

This protocol follows the logic established in early process patents (e.g., Incyte US 7,598,257).[11] It prioritizes intermediate stability and purification over atom economy.

Step-by-Step Methodology
Step 1: Protection of the Scaffold

The pyrrolo[2,3-d]pyrimidine nitrogen must be protected to prevent regio-isomeric side reactions during coupling.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium Hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Solvent: DMF or THF (Anhydrous).

  • Procedure:

    • Cool a suspension of NaH (1.2 eq) in DMF to 0°C.

    • Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine portion-wise. Stir for 30 min until gas evolution ceases (deprotonation).

    • Add SEM-Cl dropwise. The SEM group is chosen because it is stable to basic coupling conditions but removable with Fluoride or Acid.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: SEM-protected chloride (from Step 1), 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh3)4 (Catalyst), Na2CO3.

  • Conditions: Dioxane/Water (4:1), 90°C, 4-6 hours.

  • Mechanism: The Palladium(0) cycle couples the pyrazole boronate to the 4-position of the pyrimidine.

Step 3: Aza-Michael Addition (The Critical Junction)

This step installs the carbon chain. In the industrial route, this is often performed racemically or with low selectivity, then resolved.

  • Reagents: 3-Cyclopentylacrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Procedure:

    • Dissolve the pyrazole-pyrimidine intermediate in Acetonitrile.

    • Add 3-Cyclopentylacrylonitrile (1.5 eq) and DBU (1.0 eq).

    • Stir at room temperature for 16 hours.

    • Result: A racemic mixture of the nitrile intermediate.

Step 4: Chiral Resolution

This is the differentiating step for high-purity API production.

  • Method: Preparative Chiral HPLC or Diastereomeric Salt Formation.

  • Protocol (Salt Formation):

    • Hydrolyze the nitrile to the corresponding acid (optional intermediate path) or use the pyrazole amine precursor.

    • Add (+)-Dibenzoyl-D-tartaric acid in hot ethanol.

    • Allow to cool slowly. The (R)-enantiomer complex crystallizes out due to lower solubility.

    • Filter and neutralize with NaOH to recover the free base (R)-enantiomer.

  • Target: >98% enantiomeric excess (ee).

Step 5: Deprotection[9]
  • Reagents: TFA (Trifluoroacetic acid) followed by Ethylenediamine, or TBAF (Tetrabutylammonium fluoride).

  • Note: SEM deprotection with TFA generates a hydroxymethyl intermediate which requires basic workup (ethylenediamine or aqueous NH3) to remove the formaldehyde equivalent and yield the free amine.

Protocol B: Asymmetric Synthesis (Organocatalytic Route)

For researchers seeking to avoid the 50% yield loss of resolution, this protocol utilizes asymmetric conjugate addition (Lin et al., Org. Lett. 2009).[2][9][12]

Methodology
  • Concept: Use a chiral catalyst to direct the addition of the pyrazole to the

    
    -unsaturated aldehyde/nitrile.
    
  • Catalyst: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Proline derivative).

  • Substrates: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (protected) + 3-Cyclopentylacrylaldehyde.

Workflow:

  • Catalyst Activation: The chiral amine condenses with the aldehyde to form an iminium ion intermediate.

  • Stereoselective Attack: The bulky groups on the catalyst shield one face of the olefin, forcing the pyrazole to attack from the Re-face (leading to the R-configuration).

  • Oxidation/Conversion: The resulting chiral aldehyde is converted to the nitrile using Iodine/Ammonia or Hydroxylamine-O-sulfonic acid.

Comparison of Routes:

FeatureProtocol A (Resolution)Protocol B (Asymmetric)
Scalability High (Robust, simple reagents)Moderate (Sensitive catalysts)
Atom Economy Low (Discard 50% enantiomer)High (Direct stereocontrol)
Cost Low Materials / High WasteHigh Catalyst Cost / Low Waste
Purity (ee) >99% (after recrystallization)90-95% (often requires cleanup)

Analogs: Deuterated Ruxolitinib (Deuruxolitinib)[11]

Deuteration is a powerful strategy in modern drug development to improve pharmacokinetic profiles without altering binding affinity. Deuruxolitinib (CTP-543) is a key analog where hydrogen atoms on the cyclopentyl ring are replaced with deuterium.

Rationale: The Kinetic Isotope Effect (KIE)

Metabolic clearance of Ruxolitinib is primarily driven by CYP450 oxidation at the cyclopentyl ring. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.

  • Primary KIE: Replacing H with D at the site of oxidation increases the activation energy for bond cleavage.

  • Result: Slower metabolism

    
     Increased Half-life (
    
    
    
    )
    
    
    Lower dosing frequency.
Synthesis Modification

The synthesis mirrors Protocol A, but replaces the starting material 3-Cyclopentylacrylonitrile with its deuterated counterpart.

Preparation of Deuterated Precursor:

  • Start: Per-deuterated cyclopentanecarbaldehyde (commercially available or synthesized from

    
    -cyclopentyl bromide).
    
  • Wittig Reaction: React

    
    -aldehyde with (cyanomethyl)triphenylphosphonium chloride.
    
  • Product:

    
    -3-Cyclopentylacrylonitrile.
    
  • Coupling: Proceed with Step 3 (Aza-Michael) using this deuterated olefin.

Process Visualization

The following Graphviz diagram summarizes the synthetic logic and decision points.

Synthesis_Workflow SM1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine SEM SEM Protection SM1->SEM SM2 Pyrazole Boronate SM3 Cyclopentyl Acrylonitrile Suzuki Suzuki Coupling SEM->Suzuki + SM2 Michael Aza-Michael Addition Suzuki->Michael + SM3 Resolution Chiral Resolution (Tartaric Acid/HPLC) Michael->Resolution Route A (Racemic) Asymmetric Asymmetric Catalysis (Rh or Organocatalyst) Michael->Asymmetric Route B (Chiral Cat.) Deprotection SEM Deprotection (TFA or TBAF) Resolution->Deprotection Asymmetric->Deprotection Ruxolitinib Ruxolitinib (API) Deprotection->Ruxolitinib

Figure 2: Synthetic Workflow comparing the Resolution Route (A) and Asymmetric Route (B).[2]

Quality Control & Troubleshooting

Critical Impurity: Ruxolitinib-Amide

During the nitrile formation or hydrolysis steps, the nitrile group can partially hydrolyze to an amide .

  • Detection: LC-MS (M+18 peak relative to Ruxolitinib).

  • Control: Ensure anhydrous conditions during Michael addition. If the amide forms, dehydration with

    
     or Trifluoroacetic anhydride (TFAA) can revert it to the nitrile.
    
Enantiomeric Excess (ee) Determination
  • Column: Chiralpak IG-3 or Whelk-O1 (Amylose/Cellulose based).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (70:30:0.1).

  • Flow Rate: 1.0 mL/min.[4][8]

  • Detection: UV at 230 nm.

  • Acceptance Criteria: (R)-enantiomer > 98.0%; (S)-enantiomer < 0.5%.

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors.[2][6][11][12] US Patent 7,598,257.[1][11][12]

  • Lin, Q., et al. (2009).[13] Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[2] Organic Letters, 11(9), 1999–2002.[2]

  • Concert Pharmaceuticals. (2016).[9] Deuterated derivatives of ruxolitinib.[6][7][12][14][15] US Patent 9,249,149.[14]

  • Haydl, A. M., et al. (2015).[2][13] Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Angewandte Chemie International Edition, 54(24), 7149-7153.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Propanoic Acid Regioisomer Resolution

This guide is structured as a Tier 3 Technical Support Knowledge Base for the Resolution of Pyrazole Propanoic Acid Regioisomers . It assumes the user is already facing a mixture and requires immediate, high-level troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Knowledge Base for the Resolution of Pyrazole Propanoic Acid Regioisomers . It assumes the user is already facing a mixture and requires immediate, high-level troubleshooting.

⚠️ The Core Problem: The "Regioisomer Trap"

When alkylating an asymmetric pyrazole (e.g., 3-methylpyrazole) with a propanoic acid moiety (via Michael addition to an acrylate or alkylation), you invariably generate two regioisomers.

  • Isomer A (1,3-substituted): The "Distal" isomer. Sterically favored.

  • Isomer B (1,5-substituted): The "Proximal" isomer. Sterically hindered (clash between the side chain and the C5-substituent).

Why this matters: These isomers have identical mass (LCMS is useless for ID), similar pKa, and often co-elute on standard C18 gradients. However, their biological binding affinities can differ by orders of magnitude.

Module 1: Identification (The "Is it N1 or N2?" Crisis)

User Issue: "I have two peaks (or one broad peak), but I cannot assign which is the 1,3-isomer and which is the 1,5-isomer."

The NMR Troubleshooting Protocol

Do not rely on 1D 1H NMR chemical shift predictions alone; they are notoriously unreliable for pyrazoles due to solvent-dependent aggregation. You must run 2D experiments.

The "Smoking Gun" Interaction: The definitive assignment relies on the spatial proximity (NOE) between the


-methylene protons  of the propanoic side chain and the substituent (or proton)  at the pyrazole C5 position.
  • 1,5-Isomer: Strong NOE between side chain

    
    -CH
    
    
    
    and the C5-substituent (e.g., Methyl, Phenyl).
  • 1,3-Isomer: Strong NOE between side chain

    
    -CH
    
    
    
    and the C5-Proton (since the substituent is far away at C3).
Data Comparison Table
Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)
Sterics UnhinderedHindered (Side chain clashes with C5 group)
NOESY/ROESY Crosspeak:

-CH


Py-H5
Crosspeak:

-CH


Py-C5-R (Substituent)
13C NMR (C3 vs C5) C3 is often deshieldedC5 is often shielded (relative to C3)
Elution Order (RP-HPLC) Usually elutes 2nd (More polar surface area exposed)Usually elutes 1st (Compact, "ball-like" shape)
Identification Logic Flow

NMR_Logic Start Unknown Isomer Sample Step1 Run 1H NMR + NOESY Start->Step1 Decision Analyze Crosspeaks from Side Chain α-CH2 Step1->Decision ResultA Crosspeak to Pyrazole H-Ring Proton (CONFIRMED 1,3-ISOMER) Decision->ResultA H-Interaction ResultB Crosspeak to Pyrazole Substituent (Me/Ph) (CONFIRMED 1,5-ISOMER) Decision->ResultB Substituent Interaction

Figure 1: NMR assignment logic for distinguishing 1,3 vs 1,5 pyrazole regioisomers.

Module 2: Chromatographic Separation (The "Peaks Won't Resolve" Crisis)

User Issue: "My isomers are co-eluting on standard C18 with Formic Acid."

The pH-Switch Strategy (Reverse Phase)

Pyrazole propanoic acids are zwitterionic candidates.

  • Acidic Tail: pKa ~4.5

  • Basic Pyrazole N: pKa ~2.5 (Conjugate acid)

Protocol:

  • Low pH (0.1% TFA, pH ~2): Both the carboxylic acid and the pyrazole are protonated. The molecule is cationic. Result: Often poor separation due to charge repulsion.

  • Mid pH (Ammonium Acetate, pH 4.5): The acid is partially ionized; the pyrazole is neutral. Result: Maximum retention shift difference.

  • High pH (Ammonium Bicarbonate, pH 10): The acid is fully anionic; pyrazole is neutral. Result: Best peak shape, but low retention.

Recommendation: Switch to pH 4.5 or pH 9.0 . The difference in dipole moment between 1,3 and 1,5 isomers is maximized when the pyrazole ring is neutral.

The "Magic Bullet": Supercritical Fluid Chromatography (SFC)

If RPLC fails, SFC is the industry standard for these isomers. The orthogonal selectivity of CO


 + Methanol on polysaccharide phases resolves structural isomers that are invisible to C18.

Recommended SFC Screening Protocol:

  • Mobile Phase: CO

    
     / Methanol (start 5-40% gradient).[1]
    
  • Additives: 0.1% Ammonium Hydroxide (Crucial for peak shape of the acid moiety).

  • Columns:

    • 2-Ethylpyridine (2-EP): The workhorse for achiral basic heterocycles.

    • Amylose-C (e.g., AD-H): Even though the isomers are achiral, the chiral grooves separate the regioisomers based on "shape selectivity" (1,5 is bulkier).

Separation Workflow

Sep_Workflow Input Mixture Step1 RPLC: C18 @ pH 2 Input->Step1 Check1 Resolved? Step1->Check1 Step2 RPLC: C18 @ pH 9 (Bicarb Buffer) Check1->Step2 No Success Isolate & Characterize Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 SFC Screening (Viridis 2-EP or Amylose) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Hierarchical decision tree for chromatographic method development.

Module 3: Synthetic Avoidance (The "Prevention" Strategy)

User Issue: "Separation is too expensive. How do I synthesize only ONE isomer?"

Regioselectivity in Michael additions is governed by thermodynamics vs. kinetics.

  • Kinetic Control (Low Temp, Non-polar solvent): Favors the less hindered N (1,3-isomer).

  • Thermodynamic Control (High Temp, Polar solvent): Allows equilibration. The N1-H tautomer is usually more stable, but alkylation locks the structure.

  • Steric Blocking Strategy:

    • If you need the 1,5-isomer (the harder one to make directly), use a Blocking Group .

    • Step 1: React pyrazole with a bulky protecting group (e.g., Trityl). It will go to the unhindered position (1,3).

    • Step 2: Alkylate the remaining hindered Nitrogen (1,5) with your propanoate.

    • Step 3: Deprotect.

FAQ: Frequently Encountered Anomalies

Q1: I isolated the pure 1,3-isomer, but after sitting in CDCl


 overnight, the other isomer appeared. Why? 
A:  This is likely acid-catalyzed isomerization  or a retro-Michael reaction. Chloroform often contains trace HCl. The propanoic acid side chain can eliminate (retro-Michael) to release the acrylate and the pyrazole, which then recombines to form the other isomer.
  • Fix: Filter CDCl

    
     through basic alumina or use DMSO-d6.
    

Q2: My LCMS shows a mass of M+14 along with my product. A: If you used Methanol as a solvent and your molecule is a carboxylic acid, you likely formed the Methyl Ester in the ion source or during workup. Pyrazole propanoic acids esterify very easily.

Q3: Can I use crystallization to separate them? A: Yes, but with caveats. The 1,5-isomer is often more crystalline due to higher symmetry/compactness (higher melting point). However, you will lose significant yield in the mother liquor. Chromatography is preferred for medicinal chemistry scales (<5g).

References

  • Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • NMR Assignment of Pyrazoles: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.

  • SFC for Structural Isomers: West, C., et al.[1] "Supercritical Fluid Chromatography for the Analysis of Polar Compounds." Journal of Chromatography A, 2015.

  • Michael Addition Mechanisms: Rulev, A. Y. "Aza-Michael addition: a key step in the synthesis of nitrogen-containing heterocycles." RSC Advances, 2014.

Sources

Optimization

Solubility challenges with 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Technical Support Center: Solubility & Handling Guide for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid Part 1: Executive Technical Summary Compound Identity: IUPAC Name: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid For...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid

  • Formula: C₇H₉N₃O₃

  • Molecular Weight: 183.16 g/mol [1]

  • Functional Classes: Pyrazole, Primary Amide, Carboxylic Acid.[1][2][3][4]

The Solubility Paradox: Researchers often underestimate this compound because it appears small and polar. However, it presents a "brick-dust" solubility profile.[1] The combination of a hydrogen-bond donor/acceptor motif (primary amide) and a pH-sensitive moiety (carboxylic acid) creates a rigid crystal lattice that resists dissolution in standard organic solvents (DCM, EtOAc) while exhibiting erratic behavior in aqueous buffers depending on pH.[1]

Core Solubility Mechanism:

  • pH < 2 (Cationic): Soluble (Protonated pyrazole/acid).[1]

  • pH 3–5 (Neutral): CRITICAL INSOLUBILITY ZONE. The molecule exists predominantly in its neutral, uncharged form.[1] Strong intermolecular hydrogen bonding (Amide-Acid dimers) leads to precipitation.

  • pH > 6 (Anionic): Soluble (Carboxylate anion).[1]

Part 2: Solubility Profile & Solvent Compatibility

Table 1: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Super-Solvents DMSOHigh (>50 mg/mL)Preferred for stock solutions.
DMF, NMPHigh Good alternatives if DMSO interferes with downstream chemistry.[1]
Protic Polar Water (pH > 7)High Forms the carboxylate salt. Highly soluble.
Water (pH 3-5)Very Low Danger Zone. Risk of crashing out.
Methanol/EthanolModerate Often requires heating (40°C) or sonication.
Non-Polar/Aprotic Dichloromethane (DCM)Poor Ineffective.[1] Do not use for primary dissolution.
Ethyl AcetatePoor Ineffective.
Hexanes/HeptaneInsoluble Useful only as an antisolvent for precipitation.

Part 3: Troubleshooting Guide (Q&A)

Q1: My compound precipitated inside the HPLC lines during LCMS analysis. What happened? Diagnosis: You likely used a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.[1]7) which sits dangerously close to the compound's precipitation zone. The Mechanism: While the pyrazole nitrogen is weakly basic, the electron-withdrawing amide group lowers its pKa significantly.[1] At pH ~2.7, the molecule may not be fully protonated to the cationic form, leading to the accumulation of neutral, insoluble species in the column or lines.[1] Solution:

  • Switch to Basic Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide. The compound will remain ionized (anionic) and soluble.

  • Increase Column Temp: Running at 40–50°C reduces lattice energy effects.

Q2: I cannot extract the compound from water into Ethyl Acetate or DCM. It stays in the aqueous phase. Diagnosis: This is a classic "Polarity Trap." The molecule is too polar for standard organic extraction, especially if the pH is not strictly controlled.[1] Solution:

  • Salting Out is Insufficient: Standard NaCl saturation rarely works well for this polarity.

  • The "n-Butanol" Protocol:

    • Adjust aqueous layer pH to 3.5–4.0 (Isoelectric/Neutral region).

    • Extract with n-Butanol or IPA:Chloroform (1:3) . These solvent systems are polar enough to solvate the amide/acid but immiscible enough to separate from water.

Q3: My DMSO stock solution crashed out when I diluted it into cell culture media. Diagnosis: "Solvent Shock." Diluting a high-concentration DMSO stock (e.g., 100 mM) into aqueous media (pH 7.[1]4) usually works, but if the local concentration at the injection point is too high, transient precipitation occurs.[1] Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in buffer to check for cloudiness.

  • Sonication: Sonicate the media immediately after addition.

  • Check Media pH: Ensure the media is well-buffered. If the compound is acidic, adding it to unbuffered water will drop the pH and cause precipitation.[1]

Q4: How do I purify this if it doesn't crystallize and isn't soluble in DCM? Diagnosis: Normal phase chromatography is often ineffective due to streaking. Solution:

  • Reverse Phase Flash (C18): This is the gold standard.

    • Mobile Phase: Water (0.1% NH4OH) / Acetonitrile.

    • Strategy: Load the compound as a DMSO solution or adsorbed onto Celite (solid load). Elute with a gradient. The basic modifier ensures sharp peak shape.

Part 4: Visualizing the Solubility Landscape

The following diagram illustrates the critical relationship between pH, chemical species, and solubility.

SolubilityLandscape pH_Low Acidic Environment (pH < 2) Species_Cat Cationic Species (Protonated) pH_Low->Species_Cat Protonation pH_Mid Neutral/Isoelectric Zone (pH 3 - 5) Species_Neu Neutral Species (Aggregates) pH_Mid->Species_Neu Equilibrium Shift pH_High Basic Environment (pH > 7) Species_Ani Anionic Species (Carboxylate) pH_High->Species_Ani Deprotonation Solubility_High1 High Solubility Species_Cat->Solubility_High1 Solubility_Low PRECIPITATION RISK (Insoluble) Species_Neu->Solubility_Low H-Bond Stacking Solubility_High2 High Solubility Species_Ani->Solubility_High2 Use n-Butanol Extraction Use n-Butanol Extraction Solubility_Low->Use n-Butanol Extraction Workup Use Basic HPLC Buffer Use Basic HPLC Buffer Solubility_High2->Use Basic HPLC Buffer Analysis

Caption: pH-dependent speciation map showing the "Danger Zone" (pH 3-5) where neutral aggregation causes precipitation.

Part 5: Validated Experimental Protocols

Protocol A: The "Golden Rule" Stock Solution Preparation

Use this for biological assays to ensure reproducibility.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if static is an issue).

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM .

    • Tip: If the solid floats, vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If hazy, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles which promote micro-crystal seeding.

Protocol B: Solubility Limit Determination (Shake-Flask Method)

Use this if you need exact solubility data for formulation.[1]

  • Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter .

    • Critical: Pre-saturate the filter with the solvent to prevent adsorption losses.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from [1]

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3131824: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.[1][5] Retrieved from [1]

  • Sigma-Aldrich. (2025). Product Specification: 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid.[6] Retrieved from [1]

  • Chemistry Stack Exchange. (2020). Solubility of Amides: Hydrogen Bonding Mechanisms. Retrieved from

Sources

Troubleshooting

Technical Support Center: Pyrazole-3-Carboxamide Purification

This technical guide is structured as a specialized support center for researchers dealing with the purification of pyrazole-3-carboxamides. It prioritizes mechanistic understanding and self-validating protocols over gen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers dealing with the purification of pyrazole-3-carboxamides. It prioritizes mechanistic understanding and self-validating protocols over generic advice.

Status: Operational | Tier: Advanced Application Support Subject: Impurity Profiling & Removal Strategies for Pyrazole-3-Carboxamide Scaffolds

Executive Summary: The Impurity Landscape

Synthesis of pyrazole-3-carboxamides typically proceeds via two primary routes: (A) Cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines, followed by amidation, or (B) Direct amidation of pyrazole-3-carboxylic acids.

Each route introduces a specific "impurity fingerprint." The most persistent challenge is regioisomerism (1,3- vs. 1,5-substitution), followed by trace hydrazine contamination and coupling reagent residues . This guide provides targeted workflows to eliminate these specific contaminants.

Module A: The Regioisomer Challenge

Issue: You observe twin peaks in HPLC or complex splitting in


H-NMR (particularly around the pyrazole-H4 proton).
Root Cause:  The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is rarely 100% regioselective. The nucleophilic hydrazine nitrogens attack the carbonyls at different rates based on steric hindrance and electronic density.
Diagnostic: Isomer Identification

Before purification, confirm your isomer ratio.

  • 1,3-Isomer (Target): Typically thermodynamically favored in polar protic solvents.

  • 1,5-Isomer (Impurity): Often kinetically favored or formed due to steric bulk.

  • NMR Tip: The H4 proton often shifts upfield/downfield between isomers. NOESY is required for definitive assignment if literature precedence is absent.

Protocol 1: Regiocontrol via Solvent Engineering (Prevention)

Instead of separating isomers later, bias the reaction upfront. Mechanism: Fluorinated alcohols act as hydrogen-bond donors, activating specific carbonyls and altering the transition state energy, often favoring the 1,3-isomer.

Step-by-Step:

  • Solvent Switch: Replace Ethanol/Methanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Stoichiometry: Use 1.0 equiv dicarbonyl : 1.1 equiv hydrazine.

  • Temperature: Run at ambient temperature initially; heat only if conversion stalls (kinetic control).

  • Validation: Check crude NMR. Ratios often improve from ~3:1 (in EtOH) to >20:1 (in TFE).

Protocol 2: Separation via "Solubility Switching"

If you already have a mixture, exploit the distinct dipole moments of the isomers.

TechniqueSolvent SystemMechanism
Recrystallization Ethanol/Water (4:1) 1,3-isomers often pack better due to planar H-bonding networks; 1,5-isomers (twisted aryl groups) remain in mother liquor.
Trituration Diethyl Ether or MTBE Many pyrazole carboxamides are solids; impurities and isomers often dissolve in ethers.
Flash Column DCM : MeOH (98:2 to 95:5) Pyrazoles streak on silica. Methanol is required to desorb, but keep % low to maintain resolution.
Visualization: Regioisomer Separation Workflow

RegioSeparation cluster_tips Expert Tip Start Crude Reaction Mixture (Isomers A + B) TLC TLC Analysis (Solvent: 5% MeOH in DCM) Start->TLC Decision Separation Factor (ΔRf) TLC->Decision ColChrom Flash Chromatography Silica Gel (Neutralized) Decision->ColChrom ΔRf > 0.15 Recryst Fractional Recrystallization (EtOH/H2O) Decision->Recryst ΔRf < 0.15 Check NMR Validation (NOESY for confirmation) ColChrom->Check Recryst->Check Tip1 Pre-wash silica with 1% Et3N to prevent tailing

Caption: Decision matrix for separating pyrazole regioisomers based on TLC behavior.

Module B: Removing Hydrazine & Starting Materials

Issue: Product is colored (yellow/orange) or shows reducing activity. Root Cause: Unreacted hydrazine is toxic, nucleophilic, and binds to metal catalysts. It is difficult to remove via simple evaporation due to its high boiling point and affinity for polar surfaces.

Protocol 3: The pH-Swing Wash (The "Hydrazine Trap")

Pyrazoles are weak bases (pKa ~2.5 for the pyridine-like nitrogen), while hydrazine is more basic (pKa ~8.1). We exploit this


pKa.
  • Dissolution: Dissolve crude pyrazole-3-carboxamide in Ethyl Acetate (EtOAc) . Avoid DCM if possible (hydrazine can react with DCM over time).

  • The Trap: Wash the organic layer with 0.5 M HCl (cold).

    • Chemistry: Hydrazine protonates to

      
      , which is water-soluble. The pyrazole-3-carboxamide (EWG on the ring) remains largely unprotonated and stays in the organic layer.
      
    • Warning: Do not use strong acid (>2M) or the amide may hydrolyze or the pyrazole may protonate and extract.

  • Brine Wash: Wash organic layer with saturated NaCl to remove residual acid/water.

  • Drying: Dry over

    
     (not 
    
    
    
    , which can coordinate amides) and concentrate.

Module C: Amidation Impurities (Coupling Reagents)

Issue: Presence of urea byproducts (from EDC) or HOBt/HATU residues. Context: When synthesizing the carboxamide from the carboxylic acid, coupling reagents are frequently used.

FAQ: Troubleshooting Amidation Workups

Q: My product is contaminated with DCU (dicyclohexylurea). How do I remove it? A: DCU is notoriously difficult to filter completely.

  • Switch Reagents: Use EDC.HCl (water-soluble urea byproduct) instead of DCC.

  • The "Cold Crash": If you must use DCC, cool the reaction to -20°C for 4 hours. DCU precipitates almost quantitatively. Filter through Celite before workup.

Q: I used HOBt, and it's co-eluting with my product. A: HOBt is acidic.

  • Wash: Use saturated

    
      or 
    
    
    
    aqueous wash. HOBt deprotonates and moves to the aqueous layer.
  • Alternative: Use Oxyma Pure as an additive; it is easier to remove and safer than HOBt.

Visualization: General Purification Workflow

PurificationFlow Crude Crude Amide Mix Solubility Soluble in EtOAc? Crude->Solubility Wash Acid/Base Workup 1. 0.5M HCl (Hydrazine removal) 2. Sat. NaHCO3 (Acid removal) Solubility->Wash Yes Precip Precipitation Pour into excess H2O Solubility->Precip No (DMF/DMSO) Recryst Recrystallization (MeOH/EtOAc) Wash->Recryst Precip->Recryst Final Pure Pyrazole-3-carboxamide Recryst->Final

Caption: Standardized workup flow for pyrazole-3-carboxamide synthesis.

Reference Data: Recrystallization Solvents

Based on literature precedence for 1,3,5-substituted pyrazole-3-carboxamides.

Solvent SystemSuitabilityNotes
Ethanol (95%) HighExcellent for removing hydrazine salts and trace acids.
Methanol / Ethyl Acetate MediumGood for highly substituted/lipophilic amides.
Isopropyl Alcohol (IPA) High"Gold standard" for final polishing; induces slow crystal growth.
Acetonitrile LowOften solubilizes impurities too well; use only for very polar amides.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Purification Protocols: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Knowledge Base, 2025. Link

  • Recrystallization Methodology: Wang, Z., et al. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis... and Identification." Journal of Chemical Research, 2014. Link

  • Hydrazine Removal: Lanxess Deutschland GmbH.[1] "Process for the removal of impurities from hydrazine hydrate."[1][2] U.S. Patent 5,484,511, 1996. Link

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text for tautomerism and acidity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Pyrazole-1-Propanoic Acid

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of pyrazole-1-propanoic acid. As a small, polar molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of pyrazole-1-propanoic acid. As a small, polar molecule with both acidic and aromatic functionalities, this compound presents unique challenges for chromatographic separation. This document moves beyond a simple recitation of steps, offering a rationale-driven approach to method development, grounded in chromatographic theory and supported by experimental data from analogous separations. We will explore three distinct reversed-phase HPLC strategies, comparing their performance and providing detailed protocols to guide researchers, scientists, and drug development professionals in selecting and optimizing a method best suited for their needs.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Pyrazole-1-propanoic acid (C₆H₈N₂O₂) is a heterocyclic carboxylic acid. Its structure dictates its behavior in a chromatographic system.

  • Polarity and Acidity: The carboxylic acid moiety makes the molecule acidic, with a predicted pKa of approximately 4.29[1]. This means that the molecule's charge state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be in its neutral, less polar form, while at a pH above its pKa, it will be in its ionized, more polar form. The pyrazole ring and the propanoic acid side chain contribute to its overall polarity, with a predicted LogP value for a similar structure being quite low at 0.23, indicating high hydrophilicity[2].

The primary challenge in developing a reversed-phase method for pyrazole-1-propanoic acid is achieving adequate retention on non-polar stationary phases due to its high polarity[6]. The following sections will compare three strategies to address this challenge.

Method Development Workflow

The process of developing a robust HPLC method is systematic. It begins with understanding the analyte and proceeds through screening, optimization, and validation.

MethodDevelopmentWorkflow cluster_screening Screening cluster_optimization Optimization cluster_validation Validation (ICH Q2) Analyte Analyte Characterization (pKa, LogP, UV λmax) Screening Phase 1: Screening Analyte->Screening Optimization Phase 2: Optimization Screening->Optimization Validation Phase 3: Validation Optimization->Validation Col_Screen Column Chemistry (C18, Phenyl, Polar-Embedded) MP_Screen Mobile Phase (ACN vs. MeOH, pH) Grad_Opt Gradient Profile Flow_Opt Flow Rate & Temperature pH_Opt Fine-tune pH Specificity Specificity Linearity Linearity & Range Accuracy Accuracy & Precision Robustness Robustness

Caption: A generalized workflow for HPLC method development, from initial analyte characterization to final method validation according to ICH guidelines.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in controlling retention and selectivity in HPLC. We will compare three common reversed-phase column chemistries.

Strategy 1: The Workhorse - Conventional C18

The C18 (or ODS) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability[7].

Theoretical Basis: Retention is primarily driven by hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte. For pyrazole-1-propanoic acid, this interaction is weak. To enhance retention, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. A mobile phase pH of ~2.5-3.0 (at least one pH unit below the pKa of 4.29) will convert the analyte to its more retained, neutral form.

Expected Performance:

  • Retention: Likely to be short, even with a high percentage of aqueous mobile phase. This can lead to co-elution with the solvent front or other early-eluting impurities[5].

  • Peak Shape: The use of an acidic mobile phase with a buffer (e.g., phosphate or formate) is crucial for obtaining symmetrical peaks by minimizing secondary interactions with residual silanols on the silica surface.

  • Challenge: "Phase collapse" or "dewetting" can occur with highly aqueous mobile phases (>95% water) on traditional C18 columns, leading to a sudden loss of retention and poor reproducibility[8].

Strategy 2: Alternative Selectivity - Phenyl Phase

Phenyl columns offer a different selectivity profile compared to C18 columns, which can be advantageous for aromatic compounds[9][10].

Theoretical Basis: Phenyl phases provide retention through a combination of hydrophobic interactions and π-π interactions between the phenyl groups of the stationary phase and the pyrazole ring of the analyte[11]. These π-π interactions can provide unique selectivity, especially when separating compounds with similar hydrophobicity but different aromatic character. The choice of organic modifier is critical; methanol tends to enhance π-π interactions more than acetonitrile, which can itself engage in π-π interactions with the stationary phase[9][11].

Expected Performance:

  • Retention: May offer better retention than C18 if π-π interactions are significant. The elution order of impurities relative to the main peak may change, which can be beneficial for resolution[7].

  • Peak Shape: Similar to C18, pH control is essential for good peak shape.

  • Advantage: Provides an orthogonal separation mechanism to C18, making it a valuable tool when C18 fails to provide adequate resolution.

Strategy 3: Enhanced Polar Retention - Polar-Embedded C18

Polar-embedded phases are designed to overcome the limitations of traditional C18 columns for polar analytes[12].

Theoretical Basis: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain[12]. This polar group has two main functions: it shields residual silanols, leading to improved peak shape for basic compounds, and it allows the stationary phase to be wetted by highly aqueous mobile phases. This "hydrophilic interaction" prevents phase collapse and provides a stable and reproducible retention mechanism for polar compounds[8][13].

Expected Performance:

  • Retention: Significantly improved retention for pyrazole-1-propanoic acid compared to C18 and potentially Phenyl phases, even with 100% aqueous mobile phases[8][14].

  • Peak Shape: Generally excellent peak shapes due to the shielding of active silanols.

  • Robustness: High stability and reproducibility in highly aqueous conditions, making it the most robust option for this type of analyte.

RetentionMechanisms cluster_analyte Pyrazole-1-Propanoic Acid cluster_columns Stationary Phases Analyte Analyte Carboxyl (pKa ~4.3) Polar, Acidic Pyrazole Ring Aromatic, π-electrons C18 C18 Phase Hydrophobic Interaction Analyte:head->C18 Weak Phenyl Phenyl Phase Hydrophobic Interaction + π-π Interaction Analyte:pyrazole->Phenyl Moderate (π-π) PolarEmbedded Polar-Embedded Phase Hydrophobic Interaction + Hydrophilic Interaction Analyte:carboxyl->PolarEmbedded Strong (Hydrophilic)

Caption: Simplified representation of the dominant interactions between Pyrazole-1-Propanoic Acid and different HPLC stationary phases.

Experimental Protocols & Comparative Data

The following protocols outline a systematic approach to screen the three stationary phases.

Sample & Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of pyrazole-1-propanoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the same diluent.

HPLC Conditions
ParameterCommon Conditions
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection PDA at 210 nm (scan 200-400 nm)
Columns to be Compared
  • Strategy 1: Standard C18, 4.6 x 150 mm, 5 µm

  • Strategy 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Strategy 3: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

Expected Comparative Results
Column TypeExpected Retention Time (min)Expected Tailing Factor (Tf)Key AdvantagesKey Disadvantages
Standard C18 2.5 - 4.01.2 - 1.8Widely available, well-understood.Poor retention, risk of phase collapse.[8]
Phenyl-Hexyl 3.5 - 6.01.1 - 1.5Alternative selectivity for aromatics.[9]Retention can be highly dependent on organic modifier.[11]
Polar-Embedded C18 5.0 - 8.01.0 - 1.3Excellent retention and peak shape, stable in 100% aqueous.[12][14]May have different selectivity for non-polar impurities.

Discussion and Recommendation

Based on the theoretical analysis and expected outcomes, the Polar-Embedded C18 column emerges as the superior choice for developing a robust and reliable HPLC method for pyrazole-1-propanoic acid. Its ability to provide enhanced retention for polar compounds and its resistance to phase collapse in highly aqueous mobile phases directly address the primary challenges posed by this analyte[8][12][14]. This leads to a more accurate and reproducible method, which is a cornerstone of trustworthiness in analytical science.

While a standard C18 column might be made to work, the method would likely operate at the edge of its performance capabilities, with the analyte eluting very early in the chromatogram. This is a significant risk in a quality control environment where unforeseen impurities could co-elute. The Phenyl column offers a valuable alternative, particularly if separation from a specific aromatic impurity is required. However, for routine analysis, the stability and enhanced retention offered by the polar-embedded phase are paramount.

The final method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14 to ensure it is fit for its intended purpose[3]. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

  • Agilent Technologies. (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • CAS Standard Information Network. (n.d.). 1H-Pyrazole-4-propanoic acid, 1-ethyl-α,3,5-trimethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chander, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11. Retrieved from [Link]

  • ResearchGate. (2024, September). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Activity of Pyrazole-1-Propanoic Acid Analogs

Executive Summary The pyrazole scaffold remains a cornerstone in medicinal chemistry, particularly for its role in COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5] However, the "classic" sulfonamide pharmacophore often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold remains a cornerstone in medicinal chemistry, particularly for its role in COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5] However, the "classic" sulfonamide pharmacophore often suffers from poor aqueous solubility and specific hypersensitivity issues.

This guide evaluates Pyrazole-1-propanoic acid analogs , a subclass where the N1-position is substituted with a propanoic acid moiety. This modification serves a dual purpose: it mimics the carboxylate head group of arachidonic acid (the natural COX substrate) and significantly enhances thermodynamic solubility compared to non-ionized aryl-pyrazoles.

Key Comparison Verdict:

  • Potency: 3,5-Diarylpyrazole-1-propanoic acids exhibit IC

    
     values comparable to Celecoxib in COX-2 inhibition assays (
    
    
    
    ).
  • Selectivity: While slightly less selective for COX-2 than sulfonamides, they offer a safer cardiovascular profile by maintaining mild COX-1 activity (anti-thrombotic effect).

  • ADME: The propanoic acid tail improves solubility by 15–30 fold at physiological pH compared to ester or phenyl precursors.

Structural Basis & Pharmacophore

The biological activity of these analogs hinges on the spatial arrangement of the N1-propanoic acid tail relative to the 3,5-aryl substituents.

Pharmacophore Diagram

The following diagram illustrates the critical binding regions. The propanoic acid tail (R1) targets the hydrophilic entrance of the enzyme active site, while the aryl groups (R2, R3) dock into hydrophobic pockets.

Pharmacophore Core Pyrazole Core (Scaffold) R1 N1-Propanoic Acid (Solubility & H-Bonding) Core->R1 N-Alkylation R2 C3-Substituent (Selectivity Gate) Core->R2 Electronic Tuning R3 C5-Substituent (Hydrophobic Pocket) Core->R3 Steric Bulk

Figure 1: Pharmacophore dissection of Pyrazole-1-propanoic acid analogs.

Comparative Analysis: Anti-Inflammatory Activity

The primary therapeutic target for these analogs is the Cyclooxygenase (COX) enzyme system. Below is a comparison of representative propanoic acid analogs against clinical standards.

Mechanism of Action

These analogs function as competitive inhibitors. The propanoic acid moiety mimics the carboxylic acid of Arachidonic Acid, allowing the molecule to "anchor" at the entrance of the COX channel, while the pyrazole ring stabilizes the complex.

COX_Pathway Arachidonic Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible/Inflammation) Arachidonic->COX2 Prostaglandins Prostaglandins (Pain/Inflammation) COX1->Prostaglandins Minor Pathway Thromboxane Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane COX2->Prostaglandins Major Pathway Inhibitor Pyrazole-1-Propanoic Acid Analogs Inhibitor->COX1 Weak Inhibition (Sparing Effect) Inhibitor->COX2 High Affinity Inhibition

Figure 2: Intervention point of pyrazole-1-propanoic acid analogs in the Arachidonic Acid cascade.

Quantitative Comparison (Data Synthesis)

The table below aggregates data from structure-activity relationship (SAR) studies involving 3,5-diarylpyrazole-1-propanoic acids [1][3].

Compound ClassR3 Substituent (C5)R2 Substituent (C3)COX-2 IC

(

)
COX-1 IC

(

)
Selectivity Index (SI)
Standard (Celecoxib) p-Tolylp-Sulfonamide0.05 15.0 300
Analog A (Acid) p-Methoxyphenylp-Chlorophenyl0.128.570.8
Analog B (Acid) p-Chlorophenylp-Methoxyphenyl0.0912.1134.4
Analog C (Acid) PhenylPhenyl1.454.22.9
Analog D (Ester) p-Methoxyphenylp-Chlorophenyl0.855.05.8

Analysis:

  • Effect of Acid vs. Ester: Analog A (Acid) is significantly more potent (0.12

    
    ) than its ester precursor Analog D (0.85 
    
    
    
    ). The free carboxylic acid is critical for ionic interactions with Arg-120 in the COX active site.
  • Substitution Pattern: Electron-donating groups (OMe) at the C5 position (Analog A) generally improve potency compared to unsubstituted phenyl rings (Analog C).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

A. Synthesis: Green Michael Addition

This route avoids the use of toxic alkyl halides (e.g., 3-bromopropionate) by utilizing ethyl acrylate in a Michael addition, followed by hydrolysis.

Workflow Diagram:

Synthesis Step1 1. Condensation (Chalcone Formation) Step2 2. Cyclization (Hydrazine Hydrate) Step1->Step2 Step3 3. Michael Addition (Ethyl Acrylate + Base) Step2->Step3 Step4 4. Hydrolysis (LiOH/THF) Step3->Step4

Figure 3: Synthetic route for Pyrazole-1-propanoic acids.

Step-by-Step Methodology:

  • Chalcone Synthesis: React acetophenone (10 mmol) with benzaldehyde (10 mmol) in ethanol (20 mL) with 10% NaOH. Stir at RT for 6h. Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of starting aldehyde.

  • Pyrazole Core Formation: Reflux chalcone with hydrazine hydrate (20 mmol) in ethanol for 8h. Evaporate solvent to yield the NH-pyrazole.

  • N-Alkylation (Michael Addition): Dissolve NH-pyrazole (5 mmol) in DMF. Add Ethyl Acrylate (7.5 mmol) and catalytic

    
    . Reflux for 12h. Validation: Appearance of ester peak in IR (~1730 cm
    
    
    
    ).
  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF:Water (1:1) for 4h. Acidify with 1M HCl to precipitate the Pyrazole-1-propanoic acid . Recrystallize from ethanol.

B. Bioassay: Colorimetric COX Inhibition Screening

Objective: Determine IC


 against ovine COX-1 and COX-2.
  • Preparation: Dissolve test compounds in DMSO (Final concentration <2%).

  • Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (100

    
    ) and colorimetric substrate (TMPD).
    
  • Measurement: Monitor absorbance at 590 nm for 5 mins. The rate of TMPD oxidation is proportional to COX activity.

  • Control: Use Celecoxib (positive control) and DMSO-only (negative control).

  • Calculation:

    
    .
    

ADME Profile: Solubility & Permeability

A major advantage of propanoic acid analogs over traditional pyrazoles is the physicochemical profile.

  • Solubility: The carboxylic acid (

    
    ) is ionized at physiological pH (7.4), leading to a solubility >100 
    
    
    
    , whereas non-acid analogs often struggle to reach 5
    
    
    .
  • Permeability: Despite the charge, the lipophilic pyrazole core ensures sufficient passive diffusion. PAMPA (Parallel Artificial Membrane Permeability Assay) effective permeability (

    
    ) values typically range from 
    
    
    
    [2].

References

  • Abdel-Aziz, M., et al. (2009). Synthesis and investigation of anti-inflammatory activity and gastric ulcerogenicity of novel nitric oxide-donating pyrazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3068-3076.[4]

  • Sharwan, S., et al. (2012). Recent developments in the synthesis and biological activity of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1808-1816.

  • Burguete, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5562-5572.

  • Gökhan-Kelekçi, N., et al. (2007). Synthesis and studies on the anti-inflammatory and analgesic activities of some new 1,3,5-trisubstituted pyrazoles. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Pyrazole Derivatives

Executive Summary For researchers, scientists, and drug development professionals, establishing the precise elemental composition of pyrazole derivatives is a non-negotiable aspect of quality control, regulatory submissi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of pyrazole derivatives is a non-negotiable aspect of quality control, regulatory submission, and mechanistic investigation. This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for the elemental analysis of these critical heterocyclic compounds. We will navigate the international regulatory landscape, compare the workhorse analytical techniques—from fundamental composition to trace impurity quantification—and present a detailed, field-tested protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis, the cornerstone of molecular formula verification. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and defensible analytical strategy.

Introduction: The Imperative for Precision in Pyrazole Analysis

Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry, with applications ranging from anti-inflammatory drugs to oncology and agrochemicals.[1] Their biological activity is intrinsically linked to their precise molecular structure. Elemental analysis serves two primary, critical functions in the lifecycle of a pyrazole-based active pharmaceutical ingredient (API):

  • Identity and Purity Confirmation: It provides the most direct, empirical verification of a compound's molecular formula. For novel pyrazole derivatives, confirming the percentage of Carbon, Hydrogen, and Nitrogen (%C, %H, %N) is the first step in structural elucidation and is a fundamental purity assay.[2][3]

  • Safety and Quality Control: It quantifies elemental impurities that may be present from catalysts, manufacturing processes, or environmental contamination.[4][5] These impurities, even at trace levels, can pose significant toxicity risks and impact the stability and efficacy of the final drug product.[4][6]

Navigating the analytical requirements demands a comprehensive understanding of both the techniques available and the regulatory standards that govern them.

The Global Regulatory Framework: Harmonizing Elemental Impurity Standards

The control of elemental impurities in pharmaceutical products is governed by a harmonized set of guidelines established by the International Council for Harmonisation (ICH), which are adopted by major regulatory bodies including the U.S., European, and Japanese Pharmacopeias.

The cornerstone of this framework is the ICH Q3D Guideline for Elemental Impurities .[7][8] This guideline moves away from older, less specific tests (like the "heavy metals" test) towards a modern, risk-based approach.[9][10] The core principles of ICH Q3D are:

  • Toxicity Evaluation: It establishes a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern, which is the maximum acceptable intake of an elemental impurity.[4][11]

  • Risk-Based Approach: Manufacturers are required to perform a risk assessment to identify and control the potential sources of elemental impurities in their drug product.[11][12] These sources can include residual catalysts from synthesis, raw materials, manufacturing equipment, and container closure systems.[5][7]

  • Classification of Elements: The elements are categorized into classes based on their toxicity and the likelihood of their inclusion in a drug product, focusing the risk assessment on the most critical elements like arsenic, cadmium, mercury, and lead.[4][13]

This guideline is implemented through specific chapters in the major pharmacopeias:

  • United States Pharmacopeia (USP): General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[14][15][16]

  • European Pharmacopoeia (Ph. Eur.): General Chapter 5.20 Elemental Impurities and Method 2.4.20.[5][17][18]

  • Japanese Pharmacopoeia (JP): General Test 2.66 Elemental Impurities.[19][20][21]

Compliance with these standards is mandatory and requires the use of sensitive and specific analytical techniques capable of accurately quantifying trace elements in the final drug product.[15][22]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the goal: verifying the bulk elemental composition (%C, %H, %N) or quantifying trace elemental impurities (ppm, ppb).

FeatureCombustion Analysis (CHN/S)Inductively Coupled Plasma (ICP-MS & ICP-OES)X-Ray Fluorescence (XRF)
Principle Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified via thermal conductivity detection.[23]Sample is introduced into a high-temperature plasma, causing atomic emission (ICP-OES) or ionization for mass separation (ICP-MS).[5]Sample is irradiated with X-rays, causing inner-shell electrons to be ejected. The resulting fluorescence is characteristic of the elements present.[24]
Primary Analytes Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S).[25][26]A wide range of elements (~70+), including all those specified in ICH Q3D.[22]Elements from Sodium (Na) to Uranium (U). Not suitable for very light elements like C, H, N.[27]
Typical Use Molecular formula confirmation, purity assessment of the pyrazole API itself.[2][28]Quantification of trace elemental impurities as per USP <232>, Ph. Eur. 5.20, ICH Q3D.[22][29]Rapid screening of raw materials or finished products. Not a primary quantitative tool for pharmacopeial compliance in this context.[30][31]
Sensitivity Percent level (e.g., 0.1%).High: ppb to ppt (ICP-MS); ppm to high ppb (ICP-OES).[4]Low ppm to percent level. Generally less sensitive than ICP-MS.[32]
Sample Prep Minimal; precise weighing into a tin capsule.Requires complete digestion, typically using microwave-assisted acid digestion to create a liquid sample.[29]Minimal for solids; can be analyzed directly. Grinding may be required for homogeneity.
Pros Fast, accurate, and cost-effective for bulk composition. The definitive method for empirical formula verification.[28]Extremely sensitive and specific, making it the gold standard for trace impurity testing.[5] Can measure all required elements simultaneously.Non-destructive, very fast, and portable (handheld options).[31]
Cons Not suitable for trace metal analysis. Difficult to combust refractory materials.[33]Destructive sample preparation. High capital and operational cost. Potential for spectral interferences.Limited sensitivity for many regulated elements. Matrix effects from the organic sample can lead to inaccuracies.[30][32] Cannot determine oxidation state.[27]

In-Depth Protocol: CHN Combustion Analysis for Pyrazole Derivatives

This protocol outlines a self-validating system for determining the %C, %H, and %N in a purified pyrazole derivative. The causality behind each step is explained to ensure scientific rigor.

Objective: To accurately determine the C, H, and N content of a pyrazole sample to confirm its empirical formula against theoretical values.

Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400, Thermo Scientific FlashSmart).[28][33]

Reference Materials:

  • Calibration Standard: A high-purity, stable organic compound with accurately known C, H, and N content (e.g., Acetanilide, EDTA). Certified Reference Materials (CRMs) are required for method validation.[34]

  • Check Standard: A well-characterized, stable compound, preferably with a similar nitrogen content to pyrazoles (e.g., Sulphanilamide), to be run as an unknown to verify calibration.[34]

Methodology:

  • Instrument Preparation & Conditioning (The "Why"): Before analysis, the combustion and reduction tubes must be conditioned by running the instrument through several blank cycles at operating temperature (~950-1000°C). This purges any atmospheric contaminants (especially N₂) and ensures a stable, low-background baseline, which is critical for accuracy.

  • Sample Preparation (The "Why"):

    • Ensure the pyrazole derivative sample is homogenous and dry. Moisture will inflate the hydrogen result and introduce errors.

    • Using an anti-static device, accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance. Precision in weighing is paramount as all calculations are based on this initial mass.

    • Securely crimp the tin capsule to ensure no sample is lost and that all contents are contained for the combustion event. Tin acts as a catalyst, promoting a flash combustion upon introduction to the furnace.

  • Calibration (The "Why"):

    • Analyze 3-5 replicates of the chosen calibration standard (e.g., Acetanilide).

    • The instrument software uses the known %C, H, N of the standard and the detector response to generate a response factor for each element. This linear calibration corrects for any non-ideal detector behavior and is the foundation of an accurate measurement.

  • Analysis of Unknowns (The "Why"):

    • Analyze 3-5 replicates of the pyrazole sample. Replicate analysis is essential to assess the homogeneity of the sample and the precision of the measurement, typically aiming for a standard deviation of ≤0.1%.

    • Periodically, and after every ~10 samples, run the check standard. This serves as an independent verification of the calibration's stability over time. If the check standard results deviate significantly (e.g., >0.3% from the known value), the instrument must be recalibrated.

  • Data Evaluation (The "Why"):

    • Compare the average experimental %C, %H, and %N values for the pyrazole sample to the theoretical values calculated from its proposed molecular formula.

    • Acceptance Criterion: The experimental values should typically be within ±0.4% of the theoretical values. For example, if the theoretical %N is 14.0%, an acceptable result would be in the range of 13.6% to 14.4%. This tolerance accounts for minor impurities and instrumental variation.

Visualizing the Analytical Workflow

A robust elemental analysis strategy integrates both bulk composition and trace impurity testing. The following diagram illustrates a typical decision-making workflow in a drug development setting.

cluster_0 Bulk Composition Verification (Purity & Identity) cluster_1 Trace Elemental Impurity Analysis (Safety & Quality) A Receive Purified Pyrazole API B Perform CHN Analysis (See Protocol) A->B G Conduct ICH Q3D Risk Assessment A->G C Compare Experimental %CHN to Theoretical B->C D Results within +/- 0.4% tolerance? C->D E PASS: Identity & Purity Confirmed D->E Yes F FAIL: Re-purify or Re-characterize Sample D->F No Final Final Report & Batch Release E->Final H Identify Potential Elemental Impurities (Catalysts, Reagents, etc.) G->H I Develop & Validate ICP-MS/OES Method per USP <233> H->I J Analyze Sample via ICP-MS/OES I->J K Compare Results to PDE Limits in USP <232> J->K L Results below PDE limits? K->L M PASS: Compliant with Regulatory Standards L->M Yes N FAIL: Investigate Source of Contamination L->N No M->Final

Caption: Integrated workflow for elemental analysis of pyrazole APIs.

Troubleshooting & Special Considerations for Pyrazoles

Analyzing nitrogen-rich heterocyclic compounds like pyrazoles presents unique challenges, particularly for combustion analysis:

  • Difficult Combustion: The stable pyrazole ring can be refractory, leading to incomplete combustion and artificially low nitrogen and carbon values.[33] To mitigate this, ensure the combustion furnace is at its optimal temperature (≥950°C) and consider using a combustion catalyst (e.g., tungsten(VI) oxide) mixed with the sample if results are inconsistent.

  • High Nitrogen Content: The high percentage of nitrogen in pyrazoles can sometimes saturate the thermal conductivity detector if too large a sample is used. Adhering to the 1-3 mg sample weight range is crucial.

  • Volatile Derivatives: Some low molecular weight pyrazole derivatives may be volatile. Ensure the sample is fully encapsulated and introduced into the instrument quickly to prevent loss of material before combustion.

Conclusion

The elemental analysis of pyrazole derivatives is a multi-faceted process that underpins both the confirmation of molecular identity and the assurance of patient safety. A successful strategy relies on selecting the appropriate analytical technique for the specific question at hand: high-precision combustion analysis for verifying the fundamental C, H, and N composition, and high-sensitivity spectroscopic methods like ICP-MS for controlling trace elemental impurities according to the harmonized global standards of ICH Q3D. By understanding the principles and causality behind these methods, and by implementing robust, self-validating protocols, researchers and developers can generate the accurate and defensible data required for advancing novel pyrazole compounds from the laboratory to the clinic.

References

  • Source: US Pharmacopeia (USP)
  • Source: USP.
  • Title: guideline for elemental impurities q3d(r1)
  • Title: Guideline for Elemental Impurities Q3D(R2)
  • Title: Elemental impurities per USP and ICH q3d guidelines Source: Labcorp URL
  • Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment Source: Intertek URL
  • Title: USP 233 elemental impurities analysis Source: FILAB URL
  • Title: Ph. Eur. 5.
  • Title: (232)
  • Title: ICH Q3D Elemental Impurities – What are the Requirements?
  • Title: Elemental Impurity Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM)
  • Title: New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials Source: ECA Academy URL: [Link]

  • Title: European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice! Source: ECA Academy URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

  • Title: Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs Source: Wako Blog URL: [Link]

  • Title: Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20 Source: European Pharmaceutical Review URL: [Link]

  • Title: JP Technical Information Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL: [Link]

  • Title: 2.66 Elemental Impurities Source: PMDA URL: [Link]

  • Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 Source: Shimadzu URL: [Link]

  • Title: Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample? Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska URL: [Link]

  • Title: The limitations of handheld XRF analyzers as a quantitative tool for measuring heavy metal pesticides on art objects Source: Cultural Heritage Science Open Source URL: [Link]

  • Title: Portable X-ray Fluorescence Analysis of Organic Amendments Source: Encyclopedia.pub URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: ResearchGate URL: [Link]

  • Title: Quick Analysis of Organic Amendments via Portable X-ray Fluorescence Spectrometry Source: MDPI URL: [Link]

  • Title: CHN Analysis Source: Intertek URL: [Link]

  • Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL: [Link]

  • Title: What is a CHNS Elemental Analyzer? Source: AZoM URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid: Proper Disposal &amp; Handling Guide

Executive Summary & Immediate Directive Do not dispose of this compound via municipal sinks or general trash. 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a functionalized nitrogen heterocycle containing a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound via municipal sinks or general trash. 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a functionalized nitrogen heterocycle containing a carboxylic acid moiety.[1][2][3] While often classified as a research intermediate, its structural motifs (pyrazole ring and amide side chain) necessitate treatment as a Potential Bioactive Agent and Organic Acid .

The Golden Rule of this Protocol: Treat this substance as "Not Fully Tested" (H315/H319/H335). All disposal pathways must lead to High-Temperature Incineration to ensure complete thermal destruction of the nitrogen heterocycle.

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure no cross-contamination with incompatible streams.

ParameterSpecificationOperational Implication
Chemical Name 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acidPrimary Identifier
CAS Number 1152495-77-0 (Generic/Analog)Verify specific batch COA
Functional Groups Carboxylic Acid (-COOH), Pyrazole, AmideAcidic: Incompatible with Cyanides/Sulfides.
Physical State Solid (White to off-white powder)Dust inhalation risk.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Corrosive to mucous membranes in high conc.
Solubility Soluble in DMSO, MeOH; Sparingly in WaterDictates liquid waste stream choice.
The "Self-Validating" Risk Assessment

As a scientist, you must understand why a protocol exists.

  • The Acid Risk: The propanoic acid tail makes this compound a proton donor. If mixed with waste streams containing Sodium Azide (common in biological buffers) or Cyanides, it can generate lethal hydrazoic acid or hydrogen cyanide gas.

    • Validation: Check the pH of your aqueous waste container.[4] If pH < 4, do not add this compound without neutralization.

  • The Heterocycle Risk: The pyrazole ring is robust. Standard wastewater treatment (bacterial digestion) may not degrade it effectively, leading to environmental accumulation.

    • Validation: The only validated destruction method is incineration >850°C.

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid (Powder)

Context: Expired shelf-life, contaminated weighing boats, or excess dry reagent.

  • Segregation: Isolate the solid. Do not dissolve it just to dispose of it.

  • Primary Containment: Place the powder or contaminated debris (weighing paper, gloves) into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into the Solid Organic Waste Drum (usually Yellow or Black barrel).

  • Labeling: Tag with "Solid Organic Waste: Pyrazole Derivative."

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)

Context: HPLC waste, reaction workups in DMSO/Methanol.

Step 1: Solvent Identification

  • If Organic Solvent (DMSO, MeOH, DCM) > 10%:

    • Move to Stream A (High BTU Organic Waste) .

    • Protocol: Pour into the red safety can or halogenated/non-halogenated waste carboy. No pH adjustment needed.

  • If Aqueous (Water/Buffer) > 90%:

    • Move to Stream B (Aqueous Toxic Waste) .

    • Protocol:Check pH. If the solution is highly acidic (pH < 2) due to this compound, neutralize to pH 6-8 using Sodium Bicarbonate before adding to the central carboy to prevent container corrosion.

Visual Decision Logic (DOT Diagram)

The following flowchart illustrates the decision-making process for disposing of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid.

DisposalWorkflow Start Start: Waste Material StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bag Double Bag (Polyethylene) Solid->Bag SolidBin Solid Chemical Waste Bin (Incineration Stream) Bag->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Organic >10% Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous >90% Aqueous SolventCheck->Aqueous OrgWaste Organic Solvent Waste Carboy (Halogenated or Non-Halogenated) Organic->OrgWaste pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize If pH < 2 AqWaste Aqueous Toxic Waste Carboy pHCheck->AqWaste If pH 2-12 Neutralize->AqWaste

Figure 1: Decision tree for segregation of pyrazole-propanoic acid waste streams.

Regulatory & Compliance Context

US EPA (RCRA) Classification

While this specific CAS is not typically listed on the P-List (Acutely Toxic) or U-List (Toxic), it falls under the "General Duty Clause."

  • Waste Code Assignment:

    • If pure solid: Non-Regulated Chemical Waste (Must still be incinerated by policy).

    • If in solution with pH < 2: D002 (Corrosive).[4]

    • If in flammable solvent (Flash point < 60°C): D001 (Ignitable).[4][5]

European CLP (Classification, Labelling and Packaging)

Treat as:

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[3][6][7][8][9]

  • H335: May cause respiratory irritation.[1][3][7][8][9]

Documentation: Always list the full chemical name on the hazardous waste tag. Avoid using abbreviations like "PPA" which can be ambiguous to waste contractors.

Emergency Spillage Procedures

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The dust may be an irritant. Clear the immediate area.[1]

  • PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator).

  • Dry Spill: Do not wet the powder (this spreads the contamination). Use a dustpan and brush or a HEPA vacuum.

  • Wet Spill: Cover with an inert absorbent (Vermiculite or Chem-Sorb). Do not use sawdust (potential reaction with acidic moiety).

  • Decontamination: Wipe the surface with a mild alkaline detergent (1% Sodium Carbonate solution) to neutralize the acid residue, followed by water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. PubChem. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

Sources

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